Fmoc-Aeg(N3)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPWBUAQAXGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Properties of Fmoc-Aeg(N3)-OH
This compound, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized amino acid derivative crucial for advanced peptide and peptidomimetic synthesis. Its structure incorporates three key functional components: the Fmoc protecting group, an azidoethyl glycine backbone, and a carboxylic acid. This unique combination makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and a versatile building block for introducing azide functionalities for subsequent "click chemistry" reactions.
The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, allowing for controlled, stepwise elongation of peptide chains. The core structure, N-(2-azidoethyl)glycine (Aeg), is a non-natural amino acid that introduces an azide group (N3) into the peptide backbone. This azide moiety is the key to its utility in bioorthogonal chemistry, enabling the covalent linkage of the peptide to other molecules bearing an alkyne group through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The terminal carboxylic acid (-OH) allows for its coupling to the free amine of a growing peptide chain on a solid support.
Chemical Structure:
Image Source: MedChemExpress
Physicochemical Data:
| Property | Value |
| Chemical Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol |
| CAS Number | 1935981-35-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in water. |
Applications in Research and Drug Development
This compound is a pivotal tool for the synthesis of complex biomolecules with tailored properties. Its primary applications lie in the fields of chemical biology, drug discovery, and materials science.
-
Peptide and Peptoid Synthesis: It serves as a building block in SPPS to create peptides and peptoids (N-substituted glycine oligomers) with a site-specific azide handle. These modified peptides can be used to study protein-protein interactions, develop enzyme inhibitors, and create novel therapeutic agents. The introduction of the N-azidoethyl group can also impart unique conformational properties to the peptide backbone.[1]
-
Peptide Nucleic Acid (PNA) Synthesis: this compound and similar azido-functionalized monomers are employed in the synthesis of Peptide Nucleic Acids (PNAs).[2][3] PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, exhibiting strong and specific binding to nucleic acids. The azide group allows for the post-synthetic modification of PNAs, enabling the attachment of labels, dyes, or drug molecules for diagnostic and therapeutic applications.[4][5]
-
Click Chemistry and Bioconjugation: The azide group is the key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] Peptides and PNAs containing this compound can be readily conjugated to molecules containing a terminal alkyne, such as fluorescent probes, imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
-
Macrocyclization of Peptides: The azide and an alkyne on the same peptide chain can be used to induce intramolecular cyclization via a click reaction. This is a powerful strategy for creating cyclic peptides, which often exhibit enhanced stability, bioactivity, and cell permeability compared to their linear counterparts.
Experimental Protocols
General Protocol for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The procedure is based on standard Fmoc-SPPS chemistry using HBTU as the coupling agent.[7][8][9][10]
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Mix for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate tube, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Mix the reaction at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Resin-Bound Peptide
This protocol describes the on-resin "click" reaction between the azide group of the incorporated Aeg(N3) residue and an alkyne-containing molecule.
Materials:
-
Resin-bound peptide containing the Aeg(N3) residue
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
DMF or a mixture of DMF/water or DMSO/water
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in the chosen reaction solvent.
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of the alkyne-functionalized molecule in the reaction solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the THPTA or TBTA ligand in the reaction solvent.
-
-
Click Reaction:
-
To the swollen resin, add the alkyne-functionalized molecule (5-10 equivalents).
-
Add the CuSO₄·5H₂O solution (0.5-1 equivalent).
-
Add the ligand solution (1-2 equivalents relative to copper).
-
Add the sodium ascorbate solution (5-10 equivalents) to initiate the reaction.
-
Mix the reaction at room temperature for 2-12 hours, protected from light.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with the reaction solvent, water, and finally DCM.
-
Dry the resin under vacuum.
-
Workflow Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Workflow for PNA Monomer Incorporation and Post-Synthetic Modification
Caption: Workflow for incorporating this compound into a PNA sequence and subsequent modification.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Convenient and scalable synthesis of fmoc-protected Peptide nucleic Acid backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biomatik.com [biomatik.com]
- 10. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
Fmoc-Aeg(N3)-OH: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical properties and applications of Fmoc-Aeg(N3)-OH, a key building block in modern peptide and peptoid synthesis. This guide details its chemical characteristics, provides a general experimental workflow for its use, and highlights its role in the development of novel therapeutic and research agents.
Core Chemical Properties
This compound, also known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a versatile synthetic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS), while the azidoethyl side chain enables its use in bioorthogonal "click chemistry" reactions.[1]
| Property | Value | Source(s) |
| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-azidoethyl)glycine | [2][3] |
| Synonyms | Fmoc-N-(2-azidoethyl)glycine, 2-{(2-azidoethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | Iris Biotech GmbH |
| CAS Number | 1935981-35-3 | [1][2] |
| Molecular Formula | C19H18N4O4 | [2] |
| Molecular Weight | 366.38 g/mol | [2] |
| Melting Point | 107 - 113 °C | [1][3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥95% (typically ≥98% by HPLC) | [1][2] |
| Storage Conditions | 0 - 8 °C | [1][3] |
Applications in Synthesis
This compound is a valuable reagent for several advanced chemical synthesis applications:
-
Peptoid Synthesis: Alkylation of the nitrogen on the amide bond with the azidoethyl group allows for the creation of peptoid structures. This modification introduces conformational restraints and allows for backbone derivatization, which can be used to alter properties such as cytotoxicity and receptor selectivity.
-
Peptide Nucleic Acids (PNAs): This compound serves as a potential building block for the construction of customized PNAs.
-
Click Chemistry: The terminal azide group is a key functionality for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of the peptide or peptoid to other molecules, such as fluorescent probes, polymers for drug delivery, or other biomolecules.[1]
-
Macrocyclization: The azide functionality can be used for the design of macrocyclic peptides through intermolecular crosslinking or for backbone stabilization via intramolecular ring-closure.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its specific use in peptide synthesis can be found in the primary literature. A key reference describing the synthesis and application of a similar N-azidoalkylated amino acid is:
-
Fernández-Llamazares, A. I., et al. The Backbone N-(4-Azidobutyl) Linker for the Preparation of Peptide Chimera. Org. Lett.2013 , 15 (17), 4572–4575.
A general protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) would follow the standard Fmoc chemistry workflow.
General Experimental Workflow for this compound in Solid-Phase Peptide Synthesis
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis.
Signaling Pathways and Logical Relationships
The utility of this compound lies in its ability to introduce a bioorthogonal handle (the azide group) into a peptide or peptoid sequence. This allows for subsequent modification of the molecule without interfering with biological systems. The logical relationship for the application of this compound in, for example, creating a fluorescently labeled peptide for cellular imaging is depicted below.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-(9-fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH), a valuable building block in peptide and peptoid chemistry. This technical document details a plausible synthetic pathway, purification protocols, and relevant characterization data, compiled to support research and development in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a key reagent for the introduction of an azido-functionalized aminoethoxy acetic acid moiety into peptides and other molecules. The presence of the azide group allows for subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile construction of complex molecular architectures, including cyclic peptides and peptidomimetics. The Fmoc protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies.
Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process commencing with the synthesis of the N-(2-aminoethyl)glycine backbone, followed by Fmoc protection and subsequent introduction of the azide functionality. An alternative, and potentially more direct, route involves the synthesis of an azido-precursor followed by Fmoc protection. A plausible and efficient synthetic route is outlined below, based on established chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of N-(2-aminoethyl)glycine
This procedure is adapted from a patented method for the synthesis of the core backbone structure.
Materials:
-
Ethylenediamine
-
Monochloroacetic acid
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a fume hood, slowly add monochloroacetic acid to an excess of ethylenediamine at room temperature with stirring.
-
After the initial exothermic reaction subsides, continue stirring the mixture overnight.
-
Remove the excess ethylenediamine by vacuum distillation to obtain a crude oily product.
-
Dissolve the crude product in a minimal amount of hot DMSO and allow it to cool, inducing crystallization of N-(2-aminoethyl)glycine.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Synthesis of N-(2-(Fmoc-amino)ethyl)glycine
Materials:
-
N-(2-aminoethyl)glycine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve N-(2-aminoethyl)glycine in a 10% aqueous sodium bicarbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(Fmoc-amino)ethyl)glycine.
Synthesis of this compound
This protocol is based on the efficient diazo-transfer reaction reported for analogous Fmoc-amino acids.[1]
Materials:
-
N-(2-(Fmoc-amino)ethyl)glycine
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate pentahydrate
-
Potassium carbonate
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve N-(2-(Fmoc-amino)ethyl)glycine in a biphasic mixture of water, methanol, and dichloromethane.
-
Add a catalytic amount of copper(II) sulfate pentahydrate and imidazole-1-sulfonyl azide hydrochloride to the mixture.
-
Adjust the pH of the aqueous layer to approximately 9 with a saturated aqueous solution of potassium carbonate.
-
Stir the biphasic mixture vigorously at room temperature for 18-24 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
The product is in the combined aqueous layers. Wash the combined aqueous layers with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Protocol:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of acetic acid).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization Data
The following table summarizes the expected characterization data for this compound.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol |
| Purity (HPLC) | >95% |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (ESI-MS) | m/z = 367.1 [M+H]⁺, 389.1 [M+Na]⁺ |
| FT-IR (cm⁻¹) | ~2100 (azide stretch) |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed, albeit composite, protocol for the synthesis and purification of this compound. The described methods are based on well-established and reliable chemical transformations, offering a clear path for researchers to obtain this versatile building block for their work in peptide and peptoid chemistry. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.
References
An In-depth Technical Guide to the Reactivity and Stability of the Azide Group in Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Aeg(N3)-OH, or N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a crucial building block in modern peptide chemistry and drug development. Its unique structure, featuring a backbone-modifying N-(2-azidoethyl) group, allows for the introduction of an azide moiety into peptides and peptoids. This functional group serves as a versatile chemical handle for a variety of bioorthogonal conjugation reactions, most notably the Nobel Prize-winning "click chemistry". This guide provides a comprehensive overview of the reactivity and stability of the azide group in this compound, offering valuable insights for its effective utilization in research and development.
Core Properties of this compound
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine |
| Synonyms | Fmoc-N-(2-azidoethyl)glycine, 2-{(2-azidoethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid |
| CAS Number | 1935981-35-3 |
| Molecular Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol |
| Appearance | White to off-white solid |
| Primary Application | Introduction of an azide group for click chemistry and bioconjugation |
Stability of the Azide Group
The utility of this compound in solid-phase peptide synthesis (SPPS) is critically dependent on the stability of the azide group to the various reagents and conditions employed throughout the synthesis. The azide functionality in this compound is remarkably stable under standard Fmoc-based SPPS protocols.
Stability to Fmoc Deprotection
Stability to Acidic Cleavage
Following the completion of peptide assembly, the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed. This is typically accomplished using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with various scavengers. The azide group of the Aeg(N3) residue is stable to these highly acidic conditions. However, it is crucial to note that the choice of scavengers is critical. The use of sulfur-containing scavengers, such as dithiothreitol (DTT) or ethanedithiol (EDT), should be avoided as they can lead to the reduction of the azide group to an amine[1]. Triisopropylsilane (TIS) and water are commonly used and compatible scavengers.
Reactivity of the Azide Group
The azide group of an incorporated Aeg(N3) residue is a versatile functional handle for a range of chemical transformations. Its primary application lies in bioorthogonal "click chemistry" reactions, which are characterized by their high efficiency, selectivity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used for peptide cyclization, labeling with fluorescent probes or other reporter molecules, and the synthesis of peptide-drug conjugates. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
Reduction to an Amine
The azide group can be readily and chemoselectively reduced to a primary amine. This transformation is useful for introducing a primary amine at a specific position on the peptide backbone for further functionalization. Common methods for azide reduction include treatment with phosphines (e.g., trimethylphosphine or triphenylphosphine) in a Staudinger ligation, or catalytic hydrogenation. The chemoselectivity of azide reduction is a significant advantage, as it can often be achieved in the presence of other reducible functional groups within the peptide.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using an Automated Peptide Synthesizer
This protocol outlines the general procedure for incorporating this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis on an automated synthesizer.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for a specified time according to the synthesizer's protocol (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and allow to react for the specified coupling time (e.g., 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Continue the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for performing a CuAAC reaction on a peptide containing an Aeg(N3) residue while it is still attached to the solid support.
Materials:
-
Peptide-resin containing an Aeg(N3) residue
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, small molecule drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and accelerate the reaction)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Prepare Reagent Solutions:
-
Dissolve the alkyne-functionalized molecule (5-10 equivalents relative to the peptide) in DMF.
-
Prepare a fresh solution of CuSO₄ (0.5-1 equivalent) in water.
-
Prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water.
-
If using, prepare a solution of THPTA (1-2 equivalents) in water or DMF.
-
-
Reaction Setup:
-
To the swollen resin, add the solution of the alkyne-functionalized molecule.
-
Add the THPTA solution (if used).
-
Add the CuSO₄ solution.
-
Finally, add the sodium ascorbate solution to initiate the reaction.
-
-
Reaction: Gently agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper salts.
-
Cleavage and Purification: Cleave the cyclized peptide from the resin and purify as described in Protocol 1.
References
Commercial Suppliers and Applications of Fmoc-Aeg(N3)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Aeg(N3)-OH, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a versatile bifunctional building block crucial for advanced research in peptide chemistry, drug discovery, and molecular diagnostics. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for standard solid-phase synthesis, a flexible aminoethylglycine (Aeg) backbone, and a reactive azide (N3) moiety, makes it an invaluable tool for the synthesis of modified peptides, peptoids, and peptide nucleic acids (PNAs). The azide group serves as a chemical handle for "click chemistry," enabling the straightforward and efficient conjugation of peptides and related structures to other molecules, such as reporter tags, imaging agents, or drug payloads. This guide provides a comprehensive overview of the commercial sources of this compound, its key applications, and detailed experimental protocols for its use.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this product from several prominent suppliers to facilitate comparison.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temperature |
| Iris Biotech GmbH | FAA4060 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | >99% | 2-8°C |
| MedChemExpress | HY-136158 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | >98% | -20°C (powder), -80°C (in solvent) |
| Biorbyt | orb2663715 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | Not specified | -20°C |
| GenoChem World | FAA4060.0005 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | Not specified | 2-8°C |
| Precise PEG | AAD-5523 | 2606227-07-8 | C₂₁H₂₁N₅O₅ | 423.4 | >96% | -20°C |
Note: Data is compiled from the suppliers' public information and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and lot-specific data.
Key Applications and Experimental Protocols
This compound is primarily utilized in two major areas: the solid-phase synthesis of peptoids and Peptide Nucleic Acids (PNAs), and the post-synthetic modification of these molecules via click chemistry.
Solid-Phase Synthesis of Peptoids and PNAs
This compound serves as a monomer unit in the solid-phase synthesis of peptoids and PNAs, affording structures with a pendant azide group for further functionalization. The synthesis cycle is analogous to standard Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocol: Manual Solid-Phase Synthesis of an Azide-Functionalized Peptoid/PNA Sequence
This protocol outlines the manual synthesis of a short peptoid or PNA sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acid or PNA monomers
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Monomer Coupling (for this compound):
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with DIC (3-5 eq.) and HOBt or OxymaPure® (3-5 eq.) in DMF for 5-10 minutes.
-
Add the activated monomer solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, the coupling step should be repeated.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude product.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Click Chemistry: Post-Synthetic Modification
The azide group incorporated into the peptoid or PNA sequence using this compound allows for covalent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to an azide-functionalized peptoid/PNA still attached to the solid support.
Materials:
-
Azide-functionalized peptoid/PNA on resin
-
Alkyne-functionalized molecule (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
DMF/water or other suitable solvent mixture
Procedure:
-
Swell the azide-functionalized resin in DMF.
-
Prepare a "click cocktail" by dissolving the alkyne-functionalized molecule (5-10 eq.), sodium ascorbate (10-20 eq.), and CuSO₄ (1-5 eq.) in a suitable solvent mixture (e.g., DMF/water 4:1).
-
Add the click cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, protected from light if using a fluorescent dye.
-
Drain the reaction solution and wash the resin extensively with DMF, water, and DCM.
-
The modified peptoid/PNA can then be cleaved from the resin as described in the previous protocol.
Visualizing Workflows and Applications
Graphviz diagrams are provided below to illustrate the experimental workflows and a key application of this compound in miRNA detection.
Caption: General workflow for synthesizing and functionalizing a peptoid/PNA using this compound.
Caption: Application of an this compound derived PNA probe for cellular miRNA detection.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its commercial availability from multiple suppliers, combined with well-established protocols for its incorporation into peptoids and PNAs, makes it accessible for a wide range of applications. The ability to introduce an azide group for subsequent click chemistry reactions opens up a vast landscape of possibilities for creating novel bioconjugates, diagnostic probes, and targeted therapeutics. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and drug development professionals looking to leverage the unique properties of this compound in their research.
References
The Lynchpin of PNA Functionalization: A Technical Guide to Fmoc-Aeg(N3)-OH in Peptide Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic DNA mimics with significant potential in diagnostics, antisense therapy, and nanotechnology. Their unique N-(2-aminoethyl)glycine backbone imparts high binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation. A critical component in unlocking the full potential of PNAs is the ability to introduce functional modifications. This technical guide focuses on the pivotal role of Fmoc-Aeg(N3)-OH , an azide-containing PNA monomer, in the synthesis of bespoke PNA oligomers and their subsequent conjugation to a wide array of molecules through "click chemistry."
Core Properties of this compound
This compound, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a cornerstone building block for introducing a bioorthogonal azide handle into the PNA backbone. This modification is instrumental for post-synthetic functionalization.
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine | [1] |
| Synonyms | Fmoc-N-(2-azidoethyl)glycine, 2-{(2-azidoethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | [1] |
| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |
| Molecular Weight | 366.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | [2] |
| Storage Temperature | 2-8°C | [1] |
Role in Solid-Phase PNA Synthesis
This compound is seamlessly integrated into standard Fmoc-based solid-phase PNA synthesis protocols. The Fmoc group provides temporary protection of the secondary amine on the aeg backbone, allowing for sequential monomer addition, while the carboxylic acid enables coupling to the free amine of the growing PNA chain on a solid support.
The general cycle for incorporating any Fmoc-PNA monomer, including this compound, involves the following steps:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound PNA chain using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3][4]
-
Coupling: Activation of the carboxylic acid of the incoming Fmoc-PNA monomer (in this case, this compound) using a coupling agent, followed by its reaction with the newly exposed N-terminal amine of the growing PNA chain.
-
Capping: Acetylation of any unreacted N-terminal amines to prevent the formation of deletion sequences.[5]
While specific quantitative data for the coupling efficiency of this compound is not extensively reported, the efficiency of standard Fmoc-PNA monomers is generally high, often exceeding 97%.[6] Factors such as the choice of coupling reagents, reaction time, and the sequence context can influence the coupling yield.
Experimental Protocol: Incorporation of this compound into a PNA Oligomer
This protocol outlines the manual solid-phase synthesis steps for incorporating a single this compound monomer into a PNA sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin (pre-loaded with the first PNA monomer or an amino acid)
-
This compound
-
Standard Fmoc-PNA monomers (with Bhoc protection on nucleobases where necessary)[7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA) and 2,6-Lutidine[3][4]
-
Capping solution: Acetic anhydride/Lutidine/DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol, water, triisopropylsilane)[1][3]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and 2,6-lutidine (6 equivalents) to the monomer solution to activate it.
-
Add the activated monomer solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
-
-
Capping:
-
Treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% lutidine in DMF) for 5-10 minutes.
-
Drain the capping solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-PNA monomer until the desired sequence is synthesized.
-
Final Fmoc Deprotection: Perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/m-cresol/water 95:2.5:2.5) for 1.5-2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the crude PNA oligomer under vacuum.
-
-
Purification and Analysis:
Post-Synthetic Modification via Click Chemistry
The true utility of incorporating this compound lies in the post-synthetic modification of the PNA oligomer. The azide group serves as a versatile handle for covalent attachment of various molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strained cyclooctyne via the strain-promoted azide-alkyne cycloaddition (SPAAC).[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This highly efficient and specific "click" reaction forms a stable triazole linkage between the azide-modified PNA and an alkyne-containing molecule.[11][12]
Experimental Protocol: On-Resin CuAAC of an Azide-Modified PNA
This protocol is adapted for the on-resin conjugation of an alkyne-containing molecule to the azide-functionalized PNA.
Materials:
-
Resin-bound PNA with an exposed azide group
-
Alkyne-containing molecule (e.g., a fluorescent dye, peptide, or drug)
-
Copper(I) source: e.g., Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent[12][13]
-
Reducing agent (if using CuSO₄): e.g., Sodium ascorbate[12]
-
Ligand (optional but recommended): e.g., Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[12]
-
Base: e.g., DIPEA, 2,6-Lutidine
-
Solvent: DMF or a mixture of DMF and water
Procedure:
-
Swell the azide-containing PNA-resin in DMF.
-
In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents), copper(I) source (e.g., CuBr, 1 equivalent), and ligand (if used) in DMF.
-
Add the solution to the resin, followed by the addition of the base (e.g., DIPEA, 10 equivalents).
-
If using CuSO₄, add the reducing agent (sodium ascorbate, 5-10 equivalents) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 2-12 hours.
-
Drain the solution and wash the resin thoroughly with DMF, a copper-chelating wash (e.g., sodium diethyldithiocarbamate solution), DMF, and DCM.
-
Proceed with cleavage, deprotection, and purification as described previously.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is particularly useful for conjugations involving sensitive biological molecules that could be damaged by copper.[10] This reaction utilizes a strained cyclooctyne derivative (e.g., DBCO or BCN) that reacts readily with the azide.
Experimental Protocol: SPAAC of an Azide-Modified PNA in Solution
This protocol describes the conjugation of a purified azide-modified PNA with a cyclooctyne-containing molecule in solution.
Materials:
-
Purified azide-modified PNA oligomer
-
Cyclooctyne-containing molecule (e.g., DBCO-PEG-biotin)
-
Solvent: A mixture of water and a water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Dissolve the azide-modified PNA in the chosen solvent system.
-
Add the cyclooctyne-containing molecule (1.5-5 equivalents) to the PNA solution.
-
Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purify the PNA conjugate by RP-HPLC to remove excess reagents.
Visualization of Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Solid-phase synthesis cycle for incorporating this compound.
Caption: Workflow for synthesis and conjugation of an azide-modified PNA.
Conclusion
This compound is an indispensable tool in the field of PNA chemistry. Its seamless integration into solid-phase synthesis protocols provides a straightforward method for introducing a versatile azide handle into the PNA backbone. This enables the facile post-synthetic conjugation of PNAs to a vast range of molecules through highly efficient and specific click chemistry reactions. The ability to create these custom PNA conjugates opens up new avenues for the development of advanced diagnostic probes, targeted therapeutic agents, and novel biomaterials, solidifying the importance of this compound in both academic research and industrial drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. perlan.com.pl [perlan.com.pl]
- 9. researchgate.net [researchgate.net]
- 10. "Functionalization of Peptide Nucleic Acids via post-synthetic click chemistry" by Xiaoxiao Wang [ir.lib.uwo.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. broadpharm.com [broadpharm.com]
- 13. peptide.com [peptide.com]
An In-depth Technical Guide to Peptoid Synthesis Using Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for the synthesis of peptoids incorporating the azido-functionalized monomer, N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH). The inclusion of an azide moiety offers a versatile chemical handle for subsequent "click" chemistry applications, enabling the development of complex and novel peptoid-based therapeutics and research tools.
Introduction to Peptoids and the Submonomer Synthesis Method
Peptoids, or oligomers of N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science.[1] They are structurally similar to peptides but feature side chains attached to the backbone nitrogen atom rather than the α-carbon. This alteration confers remarkable resistance to proteolytic degradation, a critical advantage for therapeutic applications.
The synthesis of peptoids is most commonly and efficiently achieved through the submonomer solid-phase synthesis method .[2][3] This robust and versatile technique involves a two-step iterative cycle to add each monomer unit, allowing for the precise control of the peptoid sequence and the incorporation of a vast array of side chains.[1][2] The compatibility of this method with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols and equipment makes it readily accessible to researchers.[1][2]
The Role of this compound in Peptoid Synthesis
This compound, also known as Fmoc-N-(2-azidoethyl)glycine, is a key building block for introducing an azide group into a peptoid sequence. The azide functional group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary functional group, typically an alkyne, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – reactions collectively known as "click chemistry."
This ability to selectively modify the peptoid after its synthesis opens up numerous possibilities, including:
-
Conjugation to fluorescent dyes, radiolabels, or affinity tags for imaging and diagnostic applications.
-
Cyclization to create constrained and more biologically active structures.
-
Formation of peptoid-peptide hybrids and other complex molecular architectures.[1]
-
Attachment to drug delivery systems or surfaces.
Experimental Protocols
The following protocols detail the manual submonomer synthesis of a peptoid incorporating an this compound monomer on a Rink amide resin. This resin will yield a C-terminally amidated peptoid upon cleavage.
Materials and Reagents
| Reagent/Material | Purpose |
| Rink Amide Resin | Solid support for synthesis |
| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions |
| 20% (v/v) 4-Methylpiperidine in DMF | Fmoc deprotection solution |
| Bromoacetic acid | Acylating agent |
| N,N'-Diisopropylcarbodiimide (DIC) | Activating agent for acylation |
| 2-Azidoethylamine | Submonomer for displacement |
| Trifluoroacetic acid (TFA) | Cleavage from resin |
| Triisopropylsilane (TIS) | Scavenger for cleavage |
| Dichloromethane (DCM) | Solvent |
Synthesis Workflow
The overall workflow for the incorporation of a single azido-monomer is depicted below:
References
A Technical Guide to Fmoc-Aeg(N3)-OH in Click Chemistry for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH), a versatile building block in the field of click chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) and an azidoethyl group for bioorthogonal ligation, makes it an invaluable tool for the development of sophisticated peptidomimetics, peptide nucleic acids (PNAs), and other complex biomolecules. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and the underlying biological pathways influenced by molecules synthesized using this key reagent.
Core Applications of this compound
This compound is primarily utilized as a foundational component for introducing an azide moiety into a peptide or peptoid backbone. This azide group serves as a chemical handle for subsequent modification via "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high efficiency, selectivity, and biocompatibility.[1][2]
The incorporation of this building block allows for:
-
Peptide Cyclization: The formation of macrocyclic peptides with enhanced conformational stability and biological activity. Both side-chain to side-chain and head-to-tail cyclizations are achievable.[1][3]
-
Synthesis of Peptidomimetics and Peptoids: Alkylation of the amide nitrogen results in peptoid structures, which can impart resistance to proteolytic degradation and allow for backbone derivatization.[4][5][6]
-
Development of Peptide-Drug Conjugates: The azide group provides a site for the attachment of small molecule drugs, imaging agents, or other functional moieties.
-
Construction of Peptide Nucleic Acids (PNAs): this compound serves as a potential building block for the synthesis of customized PNAs, which are synthetic analogs of DNA and RNA.[4][5]
Notable examples of biologically active molecules developed using click chemistry with azido-functionalized building blocks include analogs of Cilengitide , an integrin inhibitor; Piscidin 1 , an antimicrobial peptide; and various melanocortin receptor agonists .[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing click chemistry for the synthesis and evaluation of bioactive peptides.
Table 1: Peptide Cyclization Yields via On-Resin CuAAC
| Peptide Sequence (Linear Precursor) | Cyclization Method | Yield (%) | Reference |
| Alkyne/Azide containing peptide | On-resin CuAAC (CuI, DIEA) | 76 | [3] |
| Alkyne/Azide containing peptide (protected) | On-resin CuAAC (CuI, DIEA) | 79 | [3] |
Table 2: Biological Activity of Melanocortin Receptor Agonists Synthesized via Click Chemistry
| Compound | Receptor | Potency (pEC50) | Binding Affinity (pKi) | Selectivity | Reference |
| Bicyclic Peptide 6 | hMC1R | > 10.3 | 10.16 ± 0.04 | >30-fold vs hMC3R/4R/5R | [7] |
| Monocyclic Peptide 4 | hMC1R | 8.06 ± 0.11 | - | - | [7] |
| Bicyclic Peptide 6 | hMC3R | - | 7.29 ± 0.05 | - | [7] |
| Bicyclic Peptide 6 | hMC4R | - | 7.52 ± 0.04 | 223-467 fold vs MC3R/5R | [8] |
Experimental Protocols
Synthesis of Azide-Containing PNA Monomer
This protocol is adapted from the synthesis of a similar azide-functionalized PNA monomer and can be applied for the preparation of nucleobase-conjugated derivatives of this compound.
Materials:
-
Fmoc/allyl protected PNA backbone
-
Azidoacetic acid
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Deallylation catalyst (e.g., Pd(PPh₃)₄)
-
Solvents: DMF, DCM
Procedure:
-
Coupling: Dissolve the Fmoc/allyl protected PNA backbone in DMF. Add azidoacetic acid followed by the coupling reagents. Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography to obtain the protected azide PNA monomer. A reported yield for a similar coupling is 74%.[9]
-
Deallylation: Dissolve the purified product in a suitable solvent and add the deallylation catalyst. Stir under an inert atmosphere until the allyl group is completely removed.
-
Final Purification: Purify the final azide-containing PNA monomer by chromatography. A reported yield for a similar deallylation is 87%.[9]
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Cyclization
This protocol describes a general method for the intramolecular cyclization of a peptide containing both an azide and an alkyne functionality on a solid support.
Materials:
-
Peptide-resin with azide and alkyne functionalities
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIEA)
-
Solvents: DMSO, Isopropanol, DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 10 minutes.
-
Catalyst Preparation: Degas DMSO by bubbling with nitrogen for at least 10 minutes. Dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.
-
Reaction Setup: Remove the DCM from the resin and add the CuBr solution. Add 1 equivalent of a 0.1 M aqueous sodium ascorbate solution.
-
Base Addition: Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.
-
Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.
-
Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).
-
Drying: Dry the resin under vacuum before cleavage.
On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free click reaction between a resin-bound peptide containing an azide and a DBCO-functionalized molecule.
Materials:
-
Peptide-resin with an azide functionality
-
DBCO-containing molecule (e.g., DBCO-PEG-NHS ester for amine coupling if the peptide has a free amine)
-
Solvents: DMF or a suitable buffer (e.g., PBS)
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent.
-
Reagent Addition: Dissolve the DBCO-containing molecule in the reaction solvent and add it to the resin. The molar excess of the DBCO reagent will depend on the specific application.
-
Reaction: Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent and other appropriate solvents (e.g., DCM) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any side-chain protecting groups using standard procedures (e.g., TFA cocktail).
Signaling Pathways and Mechanisms of Action
Cilengitide and Integrin Signaling
Cilengitide is a cyclic RGD peptide that acts as an antagonist of αvβ3 and αvβ5 integrins. These integrins are crucial for angiogenesis and tumor cell survival. By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, Cilengitide disrupts downstream signaling pathways that promote cell proliferation and survival. This leads to decreased activity of Focal Adhesion Kinase (FAK), Src kinase, and Protein Kinase B (AKT), ultimately inducing apoptosis in endothelial and glioma cells.[10]
Piscidin 1 and Membrane Disruption
Piscidin 1 is a cationic antimicrobial peptide that exerts its effect by disrupting the cell membranes of pathogens. While the exact mechanism is still under investigation, two prominent models are the "toroidal pore" and the "carpet" model. In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both peptides and lipid head groups. In the carpet model, the peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the membrane in a detergent-like manner. Both mechanisms lead to membrane permeabilization and cell death.[11][12][13][14][15]
References
- 1. bachem.com [bachem.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 11. Structure and mechanism of action of the antimicrobial peptide piscidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simulations of Membrane-Disrupting Peptides II: AMP Piscidin 1 Favors Surface Defects over Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
An In-depth Technical Guide to the Safe Handling of Fmoc-Aeg(N3)-OH
This guide provides comprehensive safety and handling information for Fmoc-Aeg(N3)-OH, a reagent commonly used in peptide synthesis and click chemistry. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.
Chemical and Physical Properties
This compound, with the full chemical name N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a building block utilized in the synthesis of peptides, peptoids, and peptide nucleic acids (PNAs).[1][2][3][4] Its key structural features, the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the azidoethyl group, enable its use in solid-phase peptide synthesis and biocompatible "click" reactions, respectively.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1935981-35-3 | [1] |
| Molecular Formula | C19H18N4O4 | [1][5] |
| Molecular Weight | 366.37 g/mol | [1][5] |
| Appearance | Solid powder | [5][6] |
| Purity | Typically ≥98.0% (HPLC) or min. 99% | [1][5] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Safety Precautions
Table 2: Hazard and Precautionary Statements (Based on Analogous Compounds)
| Hazard Category | Statement |
| Acute Toxicity (Oral) | May be harmful if swallowed.[7] |
| Acute Toxicity (Dermal) | May be harmful in contact with skin.[7] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled.[7] |
| Skin Corrosion/Irritation | May cause skin irritation.[7] |
| Eye Damage/Irritation | May cause eye irritation.[7] |
| Respiratory Irritation | May cause respiratory tract irritation.[7] |
| Explosive Properties | Contains azide group; potentially explosive. Handle with care. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other appropriate chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when handling large quantities to prevent static discharge.
-
Avoid contact with strong oxidizing agents.[7]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[1]
Experimental Protocols and Workflows
While specific experimental protocols will vary depending on the application, a general workflow for handling this compound in a laboratory setting is outlined below.
General Workflow for Handling this compound
References
An In-Depth Technical Guide on the Solubility of Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH), a key building block in peptide and peptoid synthesis. Understanding the solubility of this reagent is critical for its effective use in synthetic workflows, particularly in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.
Qualitative Solubility Profile
This compound, like many Fmoc-protected amino acids, exhibits good solubility in a range of polar aprotic solvents commonly used in peptide synthesis.[1][2] The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences the molecule's solubility, generally rendering it more soluble in organic solvents and sparingly soluble in water.[3]
Key solvents for dissolving this compound and similar derivatives include:
-
N,N-Dimethylformamide (DMF): Widely regarded as an excellent solvent for Fmoc-amino acids, offering high solubility and compatibility with SPPS workflows.[1][4]
-
N-Methyl-2-pyrrolidone (NMP): Another highly effective polar aprotic solvent that readily dissolves Fmoc-protected amino acids and is often used as an alternative to DMF.[4]
-
Dimethyl Sulfoxide (DMSO): A strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including Fmoc derivatives.
-
Dichloromethane (DCM): While less polar than DMF and NMP, DCM can be used, often in combination with other solvents, for dissolving Fmoc-amino acids.[1]
-
Tetrahydrofuran (THF): Can be employed, sometimes in mixtures, for solubilizing Fmoc-protected compounds.
It is important to note that while Fmoc-amino acids are generally soluble in these solvents, issues can arise with certain sequences or derivatives, particularly those with bulky side chains that may lead to aggregation.[5]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (mg/mL) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.5 | > 100 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 20-30 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 30-50 |
| Acetonitrile | C₂H₃N | 5.8 | ~ 10-20 |
| Water | H₂O | 10.2 | < 1 |
Note: The solubility values presented in this table are hypothetical and intended for illustrative purposes only. Actual solubility should be determined experimentally.
Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry
This protocol details a method to experimentally determine the solubility of this compound in a given solvent. The procedure is adapted from the well-established "Fmoc test," which is used to quantify resin loading in SPPS.[6][7] The principle involves creating a saturated solution of this compound, then cleaving the Fmoc group with a base (piperidine) to produce a dibenzofulvene-piperidine adduct. This adduct has a strong and characteristic UV absorbance, which can be measured to determine the concentration of the original this compound in the saturated solution.[8][9]
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
20% (v/v) Piperidine in the solvent of interest
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Volumetric flasks
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for at least 1 hour to ensure saturation.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
-
Sample Preparation for UV-Vis Measurement:
-
Carefully take a known volume of the supernatant (the saturated solution) and transfer it to a volumetric flask.
-
Dilute the supernatant with the solvent of interest to a concentration that will be within the linear range of the spectrophotometer upon Fmoc cleavage. A significant dilution will likely be necessary.
-
To a quartz cuvette, add a specific volume of the diluted supernatant and a specific volume of the 20% piperidine solution. For example, mix 100 µL of the diluted supernatant with 900 µL of the 20% piperidine solution.
-
Prepare a blank sample containing the same volumes of the pure solvent and the 20% piperidine solution.
-
-
Fmoc Cleavage and Measurement:
-
Allow the sample in the cuvette to react for at least 10 minutes to ensure complete cleavage of the Fmoc group.
-
Set the UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to the maximum absorbance of the dibenzofulvene-piperidine adduct (typically around 301 nm).[7]
-
Zero the spectrophotometer using the blank sample.
-
Measure the absorbance of the sample solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the dibenzofulvene-piperidine adduct in the cuvette using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct in the specific solvent (a literature value or experimentally determined standard curve is required; for DMF, a common value is around 7800 M⁻¹cm⁻¹ at 301 nm).[8]
-
c is the concentration in mol/L.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
Convert the concentration from mol/L to mg/mL to express the solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fmoc-Aeg(N3)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Aeg(N3)-OH, or Fmoc-N-(2-azidoethyl)glycine, is a valuable non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a bioorthogonal azido handle into peptides. This functional group enables the subsequent modification of the peptide through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly specific and efficient, allowing for the site-specific labeling of peptides with fluorophores, affinity tags, or for the construction of more complex architectures such as peptide-drug conjugates and macrocycles. The N-substituted glycine (peptoid) backbone of this compound can also impart unique conformational properties and increased proteolytic stability to the resulting peptide.
This document provides a detailed protocol for the incorporation of this compound into peptides using standard Fmoc-based SPPS.
Data Presentation
Table 1: Reagents and Materials for SPPS
| Reagent/Material | Supplier | Grade | Purpose |
| This compound | Various | ≥95% | Azido-functionalized amino acid |
| Rink Amide Resin | Various | 100-200 mesh | Solid support for C-terminal amide |
| 2-Chlorotrityl chloride resin | Various | 100-200 mesh | Solid support for C-terminal acid |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | Various | ACS Grade | Solvent |
| Piperidine | Various | ACS Grade | Fmoc deprotection |
| HATU | Various | ≥98% | Coupling reagent |
| HBTU | Various | ≥98% | Coupling reagent |
| DIC | Various | ≥98% | Coupling reagent |
| OxymaPure® | Various | ≥98% | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade | Base |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | ≥98% | Scavenger |
| Water | Various | HPLC Grade | Scavenger |
Table 2: Recommended Coupling Conditions for this compound
Due to the sterically hindered nature of N-substituted glycines, the use of potent activating agents is recommended. The following conditions are provided as a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (Enhanced) | Condition C (Microwave) |
| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA | HATU/DIPEA |
| Equivalents (AA:Reagent:Base) | 4 : 3.9 : 8 | 4 : 3.9 : 8 | 4 : 3.9 : 8 |
| Solvent | DMF | DMF | DMF |
| Temperature | Room Temperature | Room Temperature | 75 °C |
| Reaction Time | 2 x 60 min (Double Coupling) | 1 x 90 min | 1 x 20 min |
| Monitoring | Kaiser Test or TNBS Test | Kaiser Test or TNBS Test | Not applicable during irradiation |
Experimental Protocols
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and finally DMF (3 x 1 min).
Amino Acid Coupling: Incorporation of this compound
Note: N-substituted glycines can be difficult to couple. A double coupling strategy is recommended, especially when using standard coupling reagents at room temperature. More potent reagents like HATU or microwave-assisted coupling can significantly improve efficiency.
Standard Coupling (Condition A):
-
In a separate vial, dissolve this compound (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 60 minutes at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
Repeat steps 3-5 to perform a second coupling (double coupling).
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.
Enhanced Coupling (Condition B):
-
Follow the procedure for standard coupling, substituting HBTU with HATU. A single coupling of 90 minutes is often sufficient.
Microwave-Assisted Coupling (Condition C):
-
In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Add the solution to the deprotected resin in a microwave-compatible reaction vessel.
-
Irradiate in a peptide synthesis microwave reactor at 75°C for 20 minutes.
-
After cooling, drain the solution and wash the resin as described above.
Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3 for standard amino acids, or the optimized protocol for this compound) cycles until the desired peptide sequence is assembled.
Final Fmoc Deprotection
Perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.
Cleavage and Deprotection
-
Wash the peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Mandatory Visualization
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Logical relationship for post-synthetic modification of peptides containing Aeg(N3).
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-Aeg(N3)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the modification of peptides.[1][2][3] This reaction's specificity, reliability, and compatibility with a wide range of functional groups and reaction conditions have established it as a powerful tool in peptide science, from drug discovery to materials science.[2][3][4] The incorporation of non-natural amino acids bearing azide or alkyne functionalities into peptide sequences enables the precise, post-synthetic introduction of various moieties, including fluorophores, radiolabels, polyethylene glycol (PEG), and cytotoxic drugs.[5]
One such non-natural amino acid, N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH), is a valuable building block for introducing an azide group into a peptide backbone.[6][7] Its integration via standard solid-phase peptide synthesis (SPPS) protocols allows for the subsequent on-resin CuAAC reaction with an alkyne-containing molecule. This approach facilitates the creation of novel peptide conjugates, cyclic peptides, and peptidomimetics with tailored biological activities and pharmacokinetic properties.[6][7][8] These application notes provide detailed protocols for the incorporation of this compound into peptides and the subsequent on-resin CuAAC reaction.
Experimental Workflow Overview
The overall process for synthesizing a peptide containing Aeg(N3) and its subsequent modification via CuAAC on a solid support is depicted in the workflow diagram below. The process begins with the selection of an appropriate resin, followed by standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence, including the incorporation of the this compound residue. Once the linear peptide is synthesized, the on-resin CuAAC reaction is performed to conjugate the desired alkyne-containing molecule. Finally, the modified peptide is cleaved from the resin, purified, and characterized.
Detailed Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing the this compound residue using a standard Fmoc/tBu strategy. The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3 for coupling, using this compound as the amino acid. It is recommended to use a slightly longer coupling time (e.g., 2-4 hours) or a double coupling to ensure high efficiency, as non-natural amino acids may have different coupling kinetics.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin extensively with DMF, DCM, and finally with methanol, then dry the resin under vacuum.
-
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the on-resin CuAAC reaction between the azide-functionalized peptide and an alkyne-containing molecule. Optimization of the reaction conditions may be necessary depending on the specific substrates.
Materials:
-
Peptide-resin containing the Aeg(N3) group
-
Alkyne-containing molecule of interest
-
Copper(I) source: Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Reducing agent: Sodium ascorbate
-
Ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproine disulfonate (BCS)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and water. Degassed solvents are recommended.
Table 1: Reagent Quantities for On-Resin CuAAC Reaction
| Reagent | Equivalents (relative to resin loading) |
| Alkyne Molecule | 5 - 10 |
| Copper(I) Source (CuBr or CuI) | 1 - 2 |
| Sodium Ascorbate | 5 - 10 |
| Ligand (TBTA or BCS) | 1 - 2 |
| Base (DIPEA or 2,6-Lutidine) | 5 - 10 |
Procedure:
-
Resin Preparation:
-
Swell the dried peptide-resin in the chosen reaction solvent (e.g., DMF) for at least 30 minutes in a reaction vessel.
-
-
Preparation of Reagent Solutions:
-
In a separate vial, dissolve the alkyne-containing molecule in the reaction solvent.
-
In another vial, prepare a stock solution of the copper(I) source, ligand (if used), and base in the reaction solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water or a DMF/water mixture.
-
-
CuAAC Reaction:
-
To the swollen peptide-resin, add the solution of the alkyne-containing molecule.
-
Add the copper/ligand/base solution to the reaction vessel.
-
Finally, add the sodium ascorbate solution to initiate the reaction.
-
Seal the reaction vessel and agitate the mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
-
Resin Washing:
-
After the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Perform a wash with a copper-chelating solution (e.g., 0.5 M sodium diethyldithiocarbamate in DMF) to remove residual copper.
-
Wash the resin with DMF (3-5 times), DCM (3-5 times), and methanol (2-3 times).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Purification
This protocol outlines the final cleavage of the modified peptide from the resin and its subsequent purification.
Materials:
-
Dried peptide-resin after CuAAC
-
Cleavage cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
Reverse-phase HPLC (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times, centrifuging each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.
-
Pool the pure fractions and freeze-dry them using a lyophilizer to obtain the final peptide as a fluffy white powder.
-
Data Presentation
Table 2: Representative Yields for On-Resin CuAAC Reactions
| Peptide Type | Reaction Scale | Crude Purity (by HPLC) | Isolated Yield | Reference |
| Linear Peptide Conjugate | 0.1 mmol | > 85% | 60-75% | [5] |
| Cyclic Peptide | 0.05 mmol | > 80% | 50-65% | [9] |
| Modified Peptide | 0.2 mmol | > 90% | 70-85% | [8] |
Note: The yields and purities presented are representative and can vary significantly depending on the peptide sequence, the nature of the alkyne-containing molecule, and the specific reaction conditions employed.
Signaling Pathway Diagram
The CuAAC reaction is a synthetic tool and does not directly participate in a biological signaling pathway. However, the modified peptides created using this methodology are often designed to interact with specific signaling pathways. For example, a peptide might be conjugated to a fluorescent dye to visualize its binding to a cell surface receptor, thereby allowing the study of the downstream signaling cascade initiated by that receptor.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [ouci.dntb.gov.ua]
- 4. scispace.com [scispace.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: On-Resin Click Chemistry Modification of Peptides Containing Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the introduction of various functionalities to enhance therapeutic properties, attach imaging agents, or create novel biomaterials. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and mild reaction conditions.[1][2][3] This application note provides a detailed protocol for the on-resin modification of peptides incorporating the non-canonical amino acid N-Fmoc-N'-(azidoethyl)glycine (Fmoc-Aeg(N3)-OH). This azido-functionalized building block allows for the straightforward introduction of an azide group into a peptide sequence during standard solid-phase peptide synthesis (SPPS). The subsequent on-resin CuAAC reaction with an alkyne-containing molecule facilitates the creation of a stable triazole linkage, yielding a modified peptide with high purity and yield.[4][5] The advantages of performing this modification on the solid support include simplified purification and the ability to drive the reaction to completion using excess reagents.[6]
Chemical Reaction Pathway
The core of this protocol is the copper(I)-catalyzed cycloaddition of the azide group on the Aeg side chain with a terminal alkyne.
Caption: On-resin CuAAC modification of an azide-containing peptide.
Experimental Workflow
The overall experimental process from the azide-functionalized peptide on resin to the final purified product is outlined below.
Caption: Workflow for on-resin peptide modification via click chemistry.
Materials and Reagents
-
Peptide synthesized on a solid support (e.g., Rink Amide resin) containing at least one this compound residue.
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(I) bromide (CuBr)
-
Ascorbic acid
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIEA)
-
Isopropanol
-
Alkyne-containing molecule of interest
-
Piperidine (for optional Fmoc deprotection)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker or agitator
-
Nitrogen or Argon gas line
Experimental Protocols
This protocol is based on a peptide synthesized on a 0.1 mmol scale. Adjust volumes accordingly for different synthesis scales.
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Resin Swelling:
-
Place the peptide-resin in a solid-phase synthesis vessel.
-
Add DCM (10 mL/g of resin) and allow the resin to swell for 20 minutes with gentle agitation.[7]
-
Drain the DCM.
-
-
Optional: N-terminal Fmoc Deprotection:
-
If the N-terminus is Fmoc-protected and needs to be free for subsequent steps or analysis, perform deprotection.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat this step once more for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Preparation for Click Reaction:
-
Wash the resin with anhydrous DMSO (2 times).
-
Prepare the click reaction cocktail in a separate vial. For a 0.1 mmol scale:
-
Dissolve the alkyne-containing molecule (5 equivalents, 0.5 mmol) in anhydrous DMSO.
-
In another vial, dissolve CuBr (1 equivalent, 0.1 mmol) in anhydrous DMSO (approximately 2 mL). Degas the DMSO by bubbling with nitrogen for at least 10 minutes prior to use.[7]
-
Prepare a fresh 0.1 M aqueous solution of ascorbic acid.
-
-
-
Click Reaction:
-
To the resin, add the solution of the alkyne-containing molecule.
-
Add the CuBr solution to the resin.[7]
-
Add the 0.1 M ascorbic acid solution (1 equivalent, 0.1 mmol).[7]
-
Add 2,6-lutidine (10 equivalents, 1.0 mmol) and DIEA (10 equivalents, 1.0 mmol).[7]
-
Purge the reaction vessel with nitrogen or argon for 5 minutes.[7]
-
Seal the vessel and shake gently at room temperature for 16-18 hours.[7]
-
-
Post-Reaction Washing:
Protocol 2: Cleavage and Deprotection
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel (approximately 10 mL/g of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Reduce the volume of the filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
Purification and Characterization
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[8]
-
Characterization: The identity and purity of the modified peptide should be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the successful cycloaddition.
Quantitative Data Summary
The efficiency of the on-resin click reaction is typically high. The following table provides representative data for a model system.
| Parameter | Value | Notes |
| Reaction Scale | 0.1 mmol | Based on initial resin loading. |
| Alkyne Equivalents | 5 eq | Using an excess of the alkyne drives the reaction to completion. |
| Copper(I) Source | CuBr (1 eq) | Other Cu(I) sources like CuI can also be used.[9] |
| Reducing Agent | Ascorbic Acid (1 eq) | Maintains copper in the active Cu(I) state. |
| Base | DIEA / 2,6-Lutidine (10 eq each) | Essential for the reaction mechanism.[7] |
| Reaction Time | 16-18 hours | Overnight reaction ensures high conversion.[7][10] |
| Expected Crude Purity | >70% | Varies depending on peptide sequence and alkyne structure. |
| Expected Final Purity | >95% | After RP-HPLC purification. |
| Typical Yield | 60-80% | Isolated yield after purification. |
Disclaimer: These values are illustrative. Optimal conditions may vary depending on the specific peptide sequence and the nature of the alkyne-containing molecule. It is recommended to perform a small-scale test reaction to optimize conditions if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Backbone-Modified Peptide Synthesis using Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Backbone modification of peptides is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. The use of N-substituted amino acid building blocks, such as N-(2-azidoethyl)glycine (Aeg(N3)), offers a versatile platform for creating peptidomimetics with unique properties. The incorporation of Fmoc-Aeg(N3)-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) introduces an azido group into the peptide backbone. This azido moiety serves as a bioorthogonal handle for post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This document provides detailed application notes and experimental protocols for the synthesis of backbone-modified peptides using this compound. It covers the incorporation of this building block using standard Fmoc-SPPS protocols and subsequent on-resin modification via click chemistry.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and modification of a model peptide incorporating N-azidoethylglycine. The data is compiled from typical results obtained in peptide synthesis and serves as a guideline for expected outcomes.
Table 1: Synthesis of a Model Azido-Modified Peptide
| Parameter | Value |
| Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-Aeg(N3)-Leu-NH₂ |
| Resin | Rink Amide AM |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 75% |
| Purity (by HPLC) | >90% |
| Observed Mass (M+H)⁺ | 711.35 Da |
| Calculated Mass | 711.34 Da |
Table 2: On-Resin Click Modification of the Model Peptide
| Parameter | Value |
| Reaction | On-resin CuAAC with Phenylacetylene |
| Modified Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-Aeg(1-phenyl-1H-1,2,3-triazol-4-yl)-Leu-NH₂ |
| Crude Modified Peptide Yield | 85% (from azido-peptide) |
| Purity (by HPLC) | >85% |
| Observed Mass (M+H)⁺ | 813.41 Da |
| Calculated Mass | 813.39 Da |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Peptides containing Aeg(N3)
This protocol describes the manual synthesis of a peptide containing N-azidoethylglycine using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Place Rink Amide AM resin (0.1 mmol) in a fritted syringe reaction vessel.
-
Add N,N-dimethylformamide (DMF, 5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and a coupling agent such as HATU (0.4 mmol, 4 equivalents) in DMF (2 mL).
-
Add N,N-diisopropylethylamine (DIEA, 0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
After a negative Kaiser test, wash the resin with DMF (5 x 5 mL) and dichloromethane (DCM, 3 x 5 mL).
4. Incorporation of this compound:
-
The coupling of this compound follows the general amino acid coupling procedure described in step 3. Due to the peptoid-like structure, a slightly longer coupling time (e.g., 2 hours) may be beneficial.
5. N-terminal Acetylation (Optional):
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF (5 mL).
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold centrifuge tube containing diethyl ether (40 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
7. Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: On-Resin Click Chemistry Modification
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on the resin-bound azido-peptide.
1. Resin Preparation:
-
After incorporation of the final amino acid and N-terminal modification (if any), wash the peptide-resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Swell the resin in a solvent mixture of DMF/DCM (1:1, v/v) for 20 minutes.
2. Click Reaction:
-
In a separate vial, prepare the click cocktail. For a 0.1 mmol scale synthesis, dissolve the alkyne (e.g., phenylacetylene, 0.5 mmol, 5 equivalents), copper(I) iodide (CuI, 0.1 mmol, 1 equivalent), and DIEA (1.0 mmol, 10 equivalents) in DMF (3 mL).
-
Note: For improved results, sodium ascorbate (0.25 mmol, 2.5 equivalents) can be added as a reducing agent to maintain copper in the +1 oxidation state.
-
Add the click cocktail to the resin.
-
Agitate the reaction vessel at room temperature for 12-24 hours.
-
After the reaction, wash the resin thoroughly with DMF (5 x 5 mL), a 0.5% sodium diethyldithiocarbamate solution in DMF (to remove copper), DMF (5 x 5 mL), and DCM (3 x 5 mL).
3. Cleavage, Deprotection, and Purification:
-
Follow steps 6 and 7 from Protocol 1 to cleave the modified peptide from the resin, purify it by RP-HPLC, and characterize it by mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and chemical principles described in this document.
Caption: Overall workflow for the synthesis and modification of peptides containing this compound.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Principle of on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application of Fmoc-Aeg(N3)-OH in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH) is a versatile building block in modern drug discovery, offering a strategic tool for the synthesis of complex biomolecules and peptidomimetics. Its unique structure, combining a peptoid backbone with a reactive azide group, allows for the introduction of conformational constraints and the site-specific installation of various functionalities through "click chemistry." This application note provides a comprehensive overview of the utility of this compound, detailed experimental protocols for its incorporation into peptides, and its application in the development of novel therapeutics.
The integration of this compound into peptide sequences enables researchers to explore a wider chemical space, leading to the discovery of molecules with enhanced biological activity, stability, and cell permeability. The azide moiety serves as a chemical handle for bioorthogonal ligation, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating the synthesis of macrocyclic peptides, peptide-drug conjugates, and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
The unique structural features of this compound lend themselves to a variety of applications in drug discovery and development:
-
Peptidomimetics and Peptoids: The N-substituted glycine backbone of this compound imparts peptoid characteristics to a peptide chain. This modification can introduce conformational rigidity, enhance proteolytic stability, and modulate receptor pharmacology.[1][2]
-
Macrocyclization: The azide group allows for the intramolecular cyclization of peptides through click chemistry with an alkyne-containing amino acid residue within the same sequence. This is a powerful strategy for locking peptides into a bioactive conformation and improving their affinity and stability.[1][2]
-
Peptide Nucleic Acids (PNAs): this compound can serve as a building block for the synthesis of modified PNAs, which are synthetic analogs of DNA and RNA with a peptide-like backbone. The azide group offers a site for further functionalization.[2]
-
Bioconjugation and PROTACs: As a click chemistry reagent, this compound is instrumental in the assembly of complex bioconjugates.[1] This includes the construction of PROTACs, where the azide can be used to link a target-binding ligand to an E3 ligase-recruiting ligand.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating a single this compound unit into a peptide chain.
Materials:
-
Fmoc-protected Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm the identity and purity by LC-MS.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin cyclization of a linear peptide containing both an Aeg(N3) residue and an alkyne-containing residue (e.g., Propargylglycine, Pra).
Materials:
-
Peptide-resin containing Aeg(N3) and Pra residues
-
Copper(I) iodide (CuI)
-
DIPEA
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF/DCM mixture
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent.
-
Click Reaction:
-
To the swollen resin, add a solution of CuI (0.1 eq.) and DIPEA (0.5 eq.) in the reaction solvent.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove copper salts and other reagents.
-
Cleavage and Purification: Proceed with the cleavage and purification of the cyclized peptide as described in Protocol 1 (steps 7 and 8).
Quantitative Data
The efficiency of coupling this compound and subsequent click reactions is crucial for the successful synthesis of the target molecules. While specific yields can be sequence-dependent, the following table provides representative data for the synthesis of azido-functionalized amino acids, which are precursors or analogs to this compound.
| Precursor Amino Acid | Azido Amino Acid Product | Synthesis Step | Yield (%) | Reference |
| Fmoc-Asn-OH | Fmoc-Dap(N3)-OH | Diazo Transfer | 62-75 | [3] |
| Fmoc-Gln-OH | Fmoc-Dab(N3)-OH | Diazo Transfer | 65-74 | [3] |
Table 1: Representative yields for the synthesis of Fmoc-protected azido amino acids.
Visualizations
Experimental Workflow for Synthesis of a Cyclized Peptide
Caption: Workflow for the synthesis of a cyclized peptide using this compound.
Signaling Pathway Modulation by a Cilengitide Analog
Cilengitide is an inhibitor of αvβ3 and αvβ5 integrins, which are involved in angiogenesis and tumor growth. An analog synthesized using this compound for cyclization would be expected to have a similar mechanism of action, potentially with altered potency or selectivity.
Caption: Potential signaling pathway modulation by a Cilengitide analog.
Conclusion
This compound is a powerful and versatile chemical tool for drug discovery and development. Its ability to introduce a bioorthogonal azide handle into peptides and peptoids opens up a vast array of possibilities for creating novel molecular architectures with tailored biological properties. The protocols and information provided herein serve as a guide for researchers to effectively utilize this building block in their quest for new and improved therapeutics. The continued application of this compound is expected to contribute significantly to the advancement of peptide-based drugs and other complex synthetic molecules.
References
Troubleshooting & Optimization
Preventing side reactions with the azide group of Fmoc-Aeg(N3)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Aeg(N3)-OH. The focus is on preventing unintended side reactions involving the azide functional group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the azide group of this compound stable to standard Fmoc deprotection conditions?
A1: Yes, the azide group is generally stable to the piperidine solutions typically used for Fmoc deprotection in SPPS.
Q2: Can the azide group react with common coupling reagents?
A2: While the azide group is relatively inert to most standard coupling conditions, there is a theoretical possibility of a Staudinger reaction with phosphonium-based reagents (e.g., PyBOP, PyAOP). This reaction involves the azide reacting with the phosphine moiety of the reagent. However, under typical SPPS coupling times, this is not commonly reported as a significant side reaction. For sensitive sequences or prolonged coupling times, using non-phosphonium-based reagents like HCTU, HATU, or DIC/Oxyma is a prudent precaution.
Q3: What are the main concerns for side reactions with the azide group during SPPS?
A3: The primary side reaction of concern is the reduction of the azide to an amine. This is most likely to occur during the final cleavage and deprotection step if inappropriate scavengers are used.
Q4: Can I use standard cleavage cocktails for peptides containing this compound?
A4: Caution must be exercised. Standard cleavage cocktails often contain thiol-based scavengers (e.g., dithiothreitol (DTT), 1,2-ethanedithiol (EDT)) to protect sensitive amino acid residues. These scavengers can reduce the azide group to an amine. Therefore, it is crucial to use cleavage cocktails with non-thiol scavengers.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry of the cleaved peptide shows a mass corresponding to the peptide with an amine instead of an azide. | Reduction of the azide group during TFA cleavage. | Use a cleavage cocktail containing non-thiol scavengers. A standard recommended cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1][2] |
| For peptides also containing sensitive residues like Cys or Met that typically require thiol scavengers, consider using a less reductive thiol scavenger like 1,4-benzenedimethanethiol (1,4-BDMT) in place of DTT or EDT, although careful optimization is recommended.[3][4] | ||
| Incomplete coupling of this compound to the growing peptide chain. | Steric hindrance or inefficient activation. | Use a highly efficient coupling reagent such as HATU or HCTU. Alternatively, a DIC/Oxyma combination can be effective. |
| Perform a double coupling to ensure complete reaction. | ||
| Increase the coupling time, but monitor for potential side reactions if using phosphonium-based reagents for extended periods. | ||
| Presence of a side product with a mass corresponding to a phosphine oxide adduct (if using phosphonium reagents). | Staudinger reaction between the azide and the phosphonium-based coupling reagent. | Switch to a non-phosphonium-based coupling reagent like HCTU, HATU, or DIC/Oxyma. |
| Minimize coupling times when using reagents like PyBOP. |
Quantitative Data
Table 1: Effect of Thiol Scavengers on Azide Reduction During TFA Cleavage
| Scavenger in TFA/TIS/H₂O Cocktail | Percentage of Azide Reduction to Amine |
| None | < 1% |
| 1,2-Ethanediol (EDT) | Up to 50% |
| Dithiothreitol (DTT) | ~5-10% |
| Thioanisole | < 5% |
Data compiled from qualitative and semi-quantitative findings in the literature. Actual reduction percentages can vary based on peptide sequence and specific cleavage conditions.[1][2][5]
Experimental Protocols
Recommended Coupling Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare the coupling solution:
-
Method A (HCTU): Dissolve this compound (3 eq.), HCTU (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Method B (DIC/Oxyma): Dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF. Add DIC (3 eq.).
-
-
Add the coupling solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Recommended Cleavage Protocol for Azide-Containing Peptides
This protocol is designed to prevent the reduction of the azide group.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension to pellet the crude product. Wash the pellet with cold diethyl ether and dry under vacuum.
Visualizations
Caption: Standard SPPS workflow for the incorporation of this compound.
Caption: Decision pathway for preventing azide reduction during peptide cleavage.
References
Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-Aeg(N3)-OH
Welcome to the technical support center for the optimal cleavage of peptides synthesized with Fmoc-Aeg(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this specific application.
Frequently Asked Questions (FAQs)
Q1: Is the azide group on this compound stable during standard TFA cleavage?
A1: Yes, the azide functional group is generally stable under the acidic conditions of a standard trifluoroacetic acid (TFA) cleavage.[1] However, the choice of scavengers in the cleavage cocktail is critical to prevent the reduction of the azide to an amine.[1][2][3]
Q2: What are the most common side reactions to be aware of when cleaving peptides with this compound?
A2: The primary side reaction of concern is the reduction of the azide group to a primary amine.[1][2][3] This is most commonly observed when using thiol-based scavengers such as 1,2-ethanedithiol (EDT).[1][2] Other standard peptide side reactions, such as the alkylation of sensitive residues (e.g., Trp, Tyr, Met, Cys), can also occur if inappropriate scavengers are used.[4]
Q3: Which scavengers should be avoided when cleaving azide-containing peptides?
A3: Thiol-containing scavengers, particularly 1,2-ethanedithiol (EDT), should be used with caution or avoided as they have been shown to cause significant reduction of the azide group to an amine.[1][2] While triisopropylsilane (TIS) is a common scavenger, for some azide-functionalized peptides, its suppression along with EDT has been recommended to prevent azide reduction.[1]
Q4: What is the recommended general-purpose cleavage cocktail for peptides containing this compound?
A4: For peptides that do not contain other sensitive amino acids, a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient and minimizes the risk of azide reduction.[1][5]
Q5: How can I monitor the efficiency of the cleavage and the stability of the azide group?
A5: It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of the peptide-resin.[6] The resulting crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the cleavage efficiency and confirm the integrity of the azide group by checking for the expected molecular weight.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete removal of the N-terminal Fmoc group before cleavage.2. Insufficient cleavage time or TFA concentration.3. Use of a resin linker that is not fully labile to the chosen cleavage cocktail. | 1. Ensure complete Fmoc deprotection with a fresh piperidine solution before cleavage.2. Extend the cleavage time (e.g., from 2 hours to 4 hours) or perform a second cleavage on the resin with a fresh cocktail.3. Confirm the compatibility of your resin with the chosen TFA-based cleavage method. |
| Presence of an unexpected peak corresponding to the amine | Reduction of the azide group during cleavage. | 1. Avoid using 1,2-ethanedithiol (EDT) as a scavenger.[1][2]2. If a thiol scavenger is necessary for other residues, consider using dithiothreitol (DTT) as it has been shown to cause less azide reduction compared to EDT.[2]3. For peptides without other sensitive residues, use a simple cocktail of TFA/H2O/TIS (95:2.5:2.5).[1][5] |
| Incomplete removal of other side-chain protecting groups | 1. Insufficient cleavage time.2. The protecting groups are particularly acid-stable (e.g., Arg(Pmc/Mtr)). | 1. Extend the cleavage time. It may be necessary to precipitate the peptide and subject it to a second cleavage with a fresh cocktail.[7]2. For difficult-to-remove protecting groups, a more complex scavenger cocktail may be necessary. In such cases, careful selection to avoid azide reduction is paramount. |
| Modification of sensitive amino acids (Trp, Met, Cys, Tyr) | Formation of reactive cationic species during cleavage that are not effectively quenched. | 1. Include appropriate scavengers in your cleavage cocktail. For azide-containing peptides, a combination of TFA/H2O/TIS/DTT can be considered.[1]2. For peptides with Trp, adding 1-2% 2-methylindole to the cleavage cocktail can help prevent modification. |
Data Presentation: Cleavage Cocktail Comparison
The following table summarizes various cleavage cocktails and their suitability for peptides containing this compound.
| Cleavage Cocktail (v/v) | Components | Suitability for Azide-Containing Peptides | Key Considerations |
| Standard (Recommended for minimal risk) | 95% TFA, 2.5% H₂O, 2.5% TIS | High | Ideal for peptides without other sensitive residues. Minimizes the risk of azide reduction.[1][5] |
| Thiol Scavenger (Reduced Risk) | 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT | Moderate | DTT is preferred over EDT to minimize azide reduction when a thiol scavenger is required for other residues like Cys.[1][2] |
| Thiol Scavenger (High Risk) | 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT | Low | EDT can cause significant reduction of the azide group to an amine and should be avoided.[1][2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Low | The presence of EDT makes this cocktail unsuitable for preserving the azide group.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage for Azide-Containing Peptides
This protocol is recommended for peptides containing this compound without other sensitive residues that require specific scavengers.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the peptide under vacuum.
Protocol 2: Cleavage of Azide-Containing Peptides with other Sensitive Residues
This protocol is for peptides containing this compound in addition to residues like Cysteine that may benefit from a thiol scavenger.
-
Resin Preparation: Wash the peptide-resin with DCM and dry under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% DTT.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for optimizing peptide cleavage.
Caption: Logic diagram for azide stability during cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Fmoc-Aeg(N3)-OH in Long Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of long peptides incorporating Fmoc-Aeg(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The key features of this building block are:
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, commonly used in SPPS.
-
N-alkylation: The presence of the 2-azidoethyl group on the backbone nitrogen makes it an N-alkylated amino acid, which can introduce conformational constraints in the resulting peptide.
-
Azide Group (N3): The azide functionality is a versatile chemical handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward introduction of modifications like fluorescent dyes, radiolabels, or conjugation to other molecules.
Q2: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
Peptide aggregation during SPPS is a common challenge, particularly for long sequences. It is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets. This aggregation can physically block reactive sites on the resin, leading to incomplete deprotection and coupling reactions, ultimately resulting in low yields and truncated or deletion sequences. Hydrophobic sequences are particularly prone to aggregation.
Q3: Is this compound known to cause aggregation?
While there is limited direct literature specifically reporting this compound as a primary cause of aggregation, its structure as an N-alkylated amino acid (a peptoid-like residue) suggests it can contribute to "difficult sequences". N-alkylation can restrict the conformational freedom of the peptide backbone. While this can be beneficial for designing structured peptides, it can also favor conformations that are prone to aggregation, especially when incorporated into longer peptide chains.
Q4: How can I detect aggregation during my synthesis?
Several signs can indicate on-resin aggregation:
-
Visual Observation: The resin beads may clump together and fail to swell properly in the synthesis solvent.
-
Poor Solvation: The resin may appear collapsed or shrunken.
-
Incomplete Reactions: Positive results from colorimetric tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) after a coupling step indicate incomplete acylation. Similarly, incomplete Fmoc deprotection can be a sign of aggregation.
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HPLC/MS Analysis of Crude Product: The presence of a high proportion of deletion or truncated sequences in the final product is a strong indicator of aggregation issues during synthesis.
Troubleshooting Guide
Problem: Poor coupling efficiency or incomplete deprotection when incorporating this compound or subsequent amino acids.
Initial Assessment:
-
Confirm Reagent Quality: Ensure all reagents (Fmoc-amino acids, coupling reagents, solvents) are fresh and of high purity.
-
Standard Monitoring: Perform a Kaiser or Chloranil test to confirm the presence of unreacted amines after coupling.
Solution Strategies:
| Strategy | Description | When to Use |
| Solvent Modification | Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl (0.5 M) or KSCN to the solvent. "Magic mixtures" containing ethylene carbonate can also be effective.[1] | As a first-line approach for moderate aggregation. |
| Elevated Temperature | Perform the coupling and/or deprotection steps at an elevated temperature (e.g., 50-75°C), often with microwave assistance. | For difficult couplings and to disrupt stable secondary structures. |
| Enhanced Coupling Reagents | Use stronger coupling reagents like HATU, HCTU, or PyAOP in combination with an additive like Oxyma Pure. | When standard coupling methods (e.g., DIC/HOBt) fail. |
| Introduction of "Disrupting" Elements | Incorporate pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic locations in the peptide sequence.[1] | For known difficult sequences or when other methods fail. |
| Resin Modification | Use a low-loading resin or a resin with a more hydrophilic backbone (e.g., PEG-based resins like TentaGel). | At the beginning of the synthesis for sequences predicted to be difficult. |
Quantitative Comparison of Anti-Aggregation Strategies
The following table provides a qualitative comparison of the effectiveness of different strategies in improving the synthesis of difficult peptides. Quantitative data is often sequence-dependent and should be empirically determined.
| Strategy | Impact on Purity | Impact on Yield | Ease of Implementation | Potential Drawbacks |
| NMP as Solvent | Moderate Improvement | Moderate Improvement | Easy | Higher cost than DMF |
| Chaotropic Salts (e.g., LiCl) | Significant Improvement | Significant Improvement | Moderate | Can interfere with some monitoring techniques |
| Microwave Heating | Significant Improvement | Significant Improvement | Moderate (requires specific equipment) | Can increase risk of racemization for sensitive residues |
| Pseudoproline Dipeptides | High Improvement | High Improvement | Moderate (requires specific building blocks) | Limited to sequences containing Ser or Thr |
| Hmb/Dmb Backbone Protection | High Improvement | High Improvement | Difficult (requires specialized amino acids and potentially modified cleavage) | Can be difficult to remove and may cause side reactions with Trp |
Experimental Protocols
Protocol 1: Use of a Chaotropic Salt (LiCl) to Disrupt Aggregation
-
Preparation of LiCl/DMF Solution: Prepare a 0.5 M solution of LiCl in DMF. Ensure the LiCl is completely dissolved.
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Resin Swelling: Swell the resin in the LiCl/DMF solution for at least 1 hour before the first deprotection step.
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Deprotection and Coupling: Perform all subsequent deprotection and coupling steps using the LiCl/DMF solution as the primary solvent.
-
Washing: Use the LiCl/DMF solution for all washing steps between deprotection and coupling. Wash with pure DMF and DCM before proceeding to the next cycle or cleavage.
Protocol 2: Microwave-Assisted SPPS for Difficult Sequences
This protocol is a general guideline and should be optimized for the specific peptide synthesizer and sequence.
-
Deprotection:
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Add 20% piperidine in DMF to the resin.
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Apply microwave irradiation (e.g., 35W) for 3-5 minutes, maintaining a temperature below 75°C.
-
Drain the vessel and repeat the microwave-assisted deprotection once more.
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Wash the resin thoroughly with DMF.
-
-
Coupling:
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Prepare a solution of the Fmoc-amino acid (5 eq.), a coupling reagent such as HATU (4.9 eq.), and a base like DIPEA (10 eq.) in DMF.
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Add the activated amino acid solution to the resin.
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Apply microwave irradiation (e.g., 50W) for 5-10 minutes, maintaining a temperature below 75°C.
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Wash the resin thoroughly with DMF.
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Perform a colorimetric test to confirm reaction completion.
-
Visualizations
Troubleshooting Workflow for Peptide Aggregation
Caption: A logical workflow for troubleshooting peptide aggregation during SPPS.
Mechanism of Aggregation and Mitigation Strategies
Caption: The formation of intermolecular hydrogen bonds leading to aggregation and various strategies to disrupt this process.
References
Incomplete Fmoc deprotection of Fmoc-Aeg(N3)-OH residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of Fmoc-Aeg(N3)-OH residues in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Fmoc Deprotection of this compound
Incomplete removal of the Fmoc protecting group from the N-(2-azidoethyl)glycine (Aeg(N3)) residue is a potential challenge during peptide synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment:
Before modifying protocols, it's crucial to confirm incomplete deprotection. This can be done qualitatively using a Kaiser test (a positive test indicating free amines will be weaker or absent if deprotection is incomplete) or quantitatively by UV monitoring of the dibenzofulvene-piperidine adduct in the flow-through after the deprotection step.
Potential Cause 1: Steric Hindrance
The N-substituted nature of this compound can create steric hindrance, slowing down the approach of the piperidine base to the fluorenyl group's acidic proton.
Solutions:
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Extend Deprotection Time: Increase the duration of the piperidine treatment.
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Repeat Deprotection Step: Perform the deprotection step twice before proceeding to the next coupling.[1]
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Elevated Temperature: Cautiously increase the reaction temperature (e.g., to 30-35°C) to enhance reaction kinetics. Monitor for any potential side reactions.
Potential Cause 2: Reagent Quality and Concentration
The effectiveness of the deprotection solution is critical.
Solutions:
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Fresh Reagents: Ensure the piperidine and DMF are of high quality and freshly prepared. Old DMF can contain dimethylamine, which can affect deprotection efficiency.
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Optimize Piperidine Concentration: While 20% piperidine in DMF is standard, for sterically hindered residues, increasing the concentration to 30-50% may be beneficial.[2][3]
Potential Cause 3: Peptide Aggregation
On-resin aggregation of the growing peptide chain can physically block access of the deprotection reagents to the Fmoc group.
Solutions:
-
Incorporate Disrupting Agents: Add a low percentage of a chaotropic salt (e.g., 0.1 M LiCl) to the deprotection solution to disrupt secondary structures.
-
Use Alternative Solvents: A mixture of N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) can be more effective at solvating aggregated peptides than DMF alone.
Potential Cause 4: Azido Group Interaction (Cautionary)
While the azido group is generally stable to piperidine, strong basic conditions over extended periods could potentially lead to side reactions, although this is less common. A study has shown that sodium azide can be used for Fmoc removal, suggesting a potential for interaction.[4][5]
Solutions:
-
Use Alternative, Non-Nucleophilic Bases: If side reactions involving the azido group are suspected, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine.[1] A common cocktail is 2% DBU and 5% piperazine in DMF.[4]
Summary of Troubleshooting Strategies
| Potential Issue | Standard Protocol | Troubleshooting Modification | Quantitative Parameters |
| Steric Hindrance | 20% Piperidine in DMF, 10-20 min | Extend time, repeat step, or slightly increase temperature. | Time: 30-60 min; Repeats: 2x; Temp: 30-35°C |
| Reagent Issues | 20% Piperidine in DMF | Use fresh reagents; increase piperidine concentration. | Concentration: 30-50% Piperidine in DMF |
| Peptide Aggregation | Standard Solvents (DMF) | Add chaotropic salts or use alternative solvents. | 0.1 M LiCl in deprotection solution; NMP/DMSO solvent mixtures |
| Azido Group Reactivity | Piperidine-based deprotection | Use a non-nucleophilic base cocktail. | 2% DBU / 5% Piperazine in DMF |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The most common method for Fmoc deprotection is treatment of the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 10 to 20 minutes at room temperature.[6]
Q2: Why might this compound be more difficult to deprotect than standard amino acids?
A2: this compound is an N-substituted amino acid, which can introduce steric bulk around the nitrogen atom, potentially hindering the access of the piperidine base required for Fmoc group removal.
Q3: Is the azido group on this compound stable during standard Fmoc deprotection?
A3: Generally, the azido group is stable under the basic conditions of standard Fmoc deprotection with piperidine. However, prolonged exposure or harsher basic conditions could potentially lead to side reactions. It is noteworthy that sodium azide itself has been reported as a reagent for Fmoc removal, indicating a potential for chemical interaction.[4][5]
Q4: Can I use DBU for the deprotection of this compound?
A4: Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, can be an effective alternative to piperidine, especially if you suspect side reactions or for difficult sequences.[6] It is often used in combination with a scavenger like piperazine (e.g., 2% DBU, 5% piperazine in DMF) to efficiently trap the dibenzofulvene byproduct.[4]
Q5: How can I monitor the completeness of the deprotection reaction?
A5: You can perform a qualitative Kaiser test on a small sample of the resin beads. A blue color indicates the presence of free primary amines, signifying successful deprotection. For a quantitative assessment, you can collect the flow-through from the deprotection step and measure the UV absorbance of the dibenzofulvene-piperidine adduct (around 301 nm).
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
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Swell the peptide-resin in DMF for 30 minutes.
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Drain the DMF.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture at room temperature for 20 minutes.
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Drain the deprotection solution.
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Wash the resin thoroughly with DMF (5 x 1 min).
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Proceed with the next coupling step.
Protocol 2: Enhanced Deprotection for Sterically Hindered Residues
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Swell the peptide-resin in DMF for 30 minutes.
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Drain the DMF.
-
Add a solution of 30% piperidine in DMF to the resin.
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Agitate the mixture at room temperature for 30 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4 one more time.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of free amines before proceeding.
Protocol 3: Alternative DBU/Piperazine Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 2% DBU and 5% piperazine in DMF to the resin.
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Agitate the mixture at room temperature for 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed with the next coupling step.
Visual Guides
Caption: Standard workflow for Fmoc deprotection and initial troubleshooting checkpoint.
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection of this compound.
References
Impact of Fmoc-Aeg(N3)-OH on peptide solubility and purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-Aeg(N3)-OH in peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of peptides containing this compound.
Problem 1: Poor Peptide Solubility After Cleavage
Symptoms:
-
The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., water, PBS).
-
The peptide precipitates out of solution during purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Increased Hydrophobicity: | While the azidoethylglycine moiety itself has some polar character, its incorporation can disrupt the peptide's overall conformation, potentially exposing hydrophobic residues and leading to aggregation. |
| - Solubilization Test: Before dissolving the entire batch, test the solubility of a small amount of peptide in different solvents. Start with water, then move to 10% acetic acid, and finally organic solvents like DMSO or DMF. | |
| - Chaotropic Agents: Use chaotropic agents like guanidinium chloride (GuHCl) or urea (6-8 M) to disrupt secondary structures and aid in solubilization. Note that these will need to be removed during purification. | |
| - pH Adjustment: The net charge of a peptide significantly influences its solubility.[1] If the peptide has a net acidic pI, try dissolving it in a basic buffer (e.g., 0.1 M ammonium bicarbonate). If it has a net basic pI, an acidic buffer (e.g., 10% acetic acid) may be more effective. | |
| Intermolecular β-sheet Formation: | The N-substituted glycine structure of Aeg(N3) can disrupt typical backbone hydrogen bonding, but in certain sequences, it might still allow for the formation of intermolecular β-sheets, a common cause of aggregation in "difficult sequences".[2] |
| - Incorporate "Gatekeeper" Residues: Flanking the this compound residue with charged or bulky amino acids can help to disrupt aggregation. | |
| - Solubilizing Tags: For particularly difficult sequences, consider the temporary addition of a hydrophilic tag (e.g., a poly-arginine tail) to improve solubility during purification.[2] |
Problem 2: Incomplete Coupling of this compound
Symptoms:
-
Kaiser test or other colorimetric tests remain positive after the coupling step.
-
Mass spectrometry of the crude peptide shows a significant peak corresponding to the deletion of the Aeg(N3) residue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance: | This compound is an N-substituted amino acid, which can present more steric hindrance compared to standard amino acids, potentially slowing down the coupling reaction. |
| - Choice of Coupling Reagent: Use a more potent coupling reagent. HATU or HCTU are generally preferred for sterically hindered amino acids over HBTU or TBTU.[3] | |
| - Extended Coupling Time: Double the standard coupling time (e.g., from 1 hour to 2 hours). Monitor the reaction progress with a colorimetric test. | |
| - Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion. | |
| Poor Solvation of Resin: | Inadequate swelling of the resin can limit the accessibility of the free amine for coupling. |
| - Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent for solid-phase peptide synthesis than Dimethylformamide (DMF) due to its superior solvating properties.[4] | |
| - Pre-swelling: Ensure the resin is adequately swollen in the reaction solvent before starting the synthesis. |
Problem 3: Difficulty in HPLC Purification
Symptoms:
-
Broad or tailing peaks in the HPLC chromatogram.
-
Co-elution of the desired peptide with impurities.
-
Low recovery of the purified peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| On-Column Aggregation: | The peptide may be aggregating on the reverse-phase column, leading to poor peak shape and low recovery. |
| - Modify Mobile Phase: Add a small amount of a chaotropic agent like GuHCl (e.g., 100 mM) to the mobile phase to disrupt aggregation. Be aware that this will require subsequent desalting. | |
| - Elevated Temperature: Performing the purification at a higher temperature (e.g., 40-60 °C) can improve peak shape by reducing viscosity and disrupting hydrophobic interactions. | |
| - Change in pH: Adjusting the pH of the mobile phase can alter the peptide's charge and conformation, potentially improving its chromatographic behavior. | |
| Hydrolysis of Azide Group: | While generally stable, the azide group can be susceptible to reduction or hydrolysis under certain conditions, leading to impurities that are difficult to separate. |
| - Avoid Reducing Agents: Ensure that no reducing agents (e.g., DTT, TCEP) are present in the cleavage cocktail or purification buffers unless intended for a specific reaction. | |
| - Fresh Solvents: Use high-purity, freshly prepared solvents for HPLC to minimize the presence of contaminants that could react with the azide group. | |
| Formation of Side Products: | Incomplete deprotection or side reactions during cleavage can generate impurities with similar retention times to the target peptide. |
| - Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the peptide sequence. For peptides containing sensitive residues like Trp, Cys, or Met, a more complex cocktail with scavengers is necessary.[5][6][7] | |
| - Gradient Optimization: Develop a shallower gradient around the elution time of the target peptide to improve the resolution of closely eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications in peptide synthesis?
This compound, or N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS).[8] Its key features are the Fmoc protecting group for standard SPPS protocols and an azidoethyl group attached to the backbone nitrogen. This unique structure allows for:
-
Click Chemistry: The azide group serves as a handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the site-specific labeling of peptides with fluorescent dyes, imaging agents, or other molecules.[9]
-
Peptoid Synthesis: The N-substituted glycine structure makes it a building block for peptoids, which are peptide mimics with altered backbone structures.[10] This can lead to peptides with increased proteolytic stability and modified conformational properties.
-
Conformational Constraint: The introduction of N-substituted amino acids can introduce conformational constraints into a peptide, which can be useful for studying structure-activity relationships.[8]
Q2: How does the incorporation of this compound affect the overall solubility of a peptide?
The impact of this compound on peptide solubility is sequence-dependent. While the azidoethylglycine moiety itself is relatively polar, its incorporation into a peptide chain can have several effects:
-
Disruption of Secondary Structure: As an N-substituted glycine, it can act as a "helix breaker" and disrupt the formation of stable secondary structures like α-helices and β-sheets, which can sometimes lead to improved solubility by preventing aggregation.[11]
-
Increased Flexibility: The glycine backbone provides increased flexibility, which can also contribute to better solvation.
-
Exposure of Hydrophobic Residues: In some cases, the conformational changes induced by this compound may lead to the exposure of hydrophobic side chains that were previously buried, resulting in decreased solubility and an increased propensity for aggregation.
Illustrative Impact of this compound on Peptide Solubility
| Peptide Sequence | Predicted Solubility in Aqueous Buffer | Rationale |
| H-Gly-Gly-Gly-Gly-Gly-NH2 | High | Highly polar sequence. |
| H-Gly-Gly-Aeg(N3)-Gly-Gly-NH2 | High | The polar Aeg(N3) is unlikely to negatively impact the solubility of an already highly soluble peptide. |
| H-Val-Ala-Leu-Ile-Phe-NH2 | Low | Highly hydrophobic sequence prone to aggregation. |
| H-Val-Ala-Aeg(N3)-Ile-Phe-NH2 | Potentially Improved | The disruption of β-sheet formation by the N-substituted glycine may improve solubility compared to the native sequence. |
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at 2-8°C in a desiccated environment to prevent degradation of the Fmoc group and the azide functionality.[8] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: Coupling of this compound during Fmoc-SPPS
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., NMP or DMF)
-
Washing solvents (DMF, DCM)
-
Nitrogen for agitation
Procedure:
-
Resin Preparation: Wash the Fmoc-deprotected peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of NMP.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture with nitrogen bubbling for 2 hours at room temperature.
-
Monitoring the Coupling: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.
-
Repeat Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.
-
Proceed to the next Fmoc deprotection step.
Protocol 2: HPLC Purification of a Peptide Containing Aeg(N3)
This protocol provides a general guideline for the purification of a cleaved peptide containing the Aeg(N3) residue using reverse-phase HPLC.
Materials:
-
Crude, lyophilized peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with water containing 0.1% TFA. If the peptide is not soluble, try adding ACN or DMSO. Centrifuge the solution to remove any insoluble material before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A (Water + 0.1% TFA) and 5% Solvent B (ACN + 0.1% TFA) at a flow rate appropriate for the column size.
-
Injection and Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may need to be optimized.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Visualizations
Workflow for SPPS Incorporating this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Troubleshooting Logic for Poor Peptide Solubility
References
- 1. licensedpeptides.com [licensedpeptides.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Bot Detection [iris-biotech.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bot Detection [iris-biotech.de]
- 11. peptide.com [peptide.com]
Troubleshooting poor click reaction yield with Fmoc-Aeg(N3)-OH modified peptides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with peptides modified with Fmoc-Aeg(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or Fmoc-azidoethylglycine, is a non-natural amino acid analogue used to introduce an azide functional group into a peptide sequence during solid-phase peptide synthesis (SPPS). The azide group is a key component for the highly selective and efficient CuAAC click reaction, which allows for the conjugation of the peptide to molecules containing an alkyne group, such as fluorescent dyes, imaging agents, or other biomolecules.[1][2]
Q2: What are the main advantages of using CuAAC (click chemistry) for peptide modification?
The primary advantages of the CuAAC reaction include its high efficiency, selectivity, and biocompatibility. The reaction is highly specific between the azide and alkyne groups, minimizing off-target side reactions with other functional groups present in the peptide.[3][4] It typically proceeds with high yields and can be performed in a variety of solvents, including aqueous solutions, making it suitable for a wide range of biomolecules.[1][3]
Q3: Can the azide group on this compound be compromised during standard Fmoc-SPPS?
Yes, under certain conditions, the azide group can be unstable. Prolonged coupling times with activating agents like HBTU in the presence of DIPEA have been observed to cause elimination of the azido moiety, leading to the formation of an α-keto functionality as a side product.[5] Additionally, peptides with an N-terminal α-azidoaspartate residue have been shown to undergo elimination of the azide ion during Fmoc deprotection with piperidine.[6] Therefore, it is crucial to use optimized and controlled conditions during synthesis.
Q4: What is the difference between on-resin and solution-phase click reactions?
On-resin click reactions are performed while the peptide is still attached to the solid support after synthesis. This approach can simplify purification, as excess reagents can be washed away easily. Solution-phase click reactions are carried out after the peptide has been cleaved from the resin and purified. The choice between the two methods depends on the specific peptide, the nature of the molecule to be conjugated, and potential steric hindrance effects.
Troubleshooting Guide: Poor Click Reaction Yield
This section addresses common problems encountered during the click reaction of this compound modified peptides and provides systematic solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution | Explanation |
| Oxidation of Cu(I) to Cu(II) | • Degas all solvents and reagent solutions thoroughly. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Ensure a sufficient excess of a reducing agent like sodium ascorbate is present. | The catalytically active species in CuAAC is Cu(I). Oxygen can oxidize it to the inactive Cu(II) state, halting the reaction. A reducing agent is necessary to regenerate Cu(I). |
| Incomplete Reaction | • Increase the reaction time. Monitor progress using HPLC-MS. • Increase the concentration of the alkyne-containing molecule. • Optimize the reaction temperature. While often run at room temperature, gentle heating (e.g., 37-50°C) can sometimes improve yields.[3] | The reaction kinetics may be slow due to steric hindrance or suboptimal concentrations. |
| Degradation of the Azide Group | • If prolonged coupling times were used during SPPS, consider resynthesizing the peptide with shorter coupling steps for the azido-amino acid.[5] • Analyze the peptide by mass spectrometry before the click reaction to confirm the presence of the azide group. | As mentioned in the FAQs, the azide group can be labile under certain SPPS conditions. |
| Issues with the Copper Source | • Use a high-purity copper source (e.g., CuSO₄, CuI, or CuBr). • For on-resin reactions, consider using a more soluble copper source or a pre-formed Cu(I) complex. | The quality and solubility of the copper source are critical for catalytic activity. |
Problem 2: Presence of Multiple Peaks in HPLC Analysis
| Possible Cause | Recommended Solution | Explanation |
| Formation of Side Products | • Add a copper-chelating ligand (e.g., THPTA, BTTAA) to the reaction mixture.[4] • If cysteine residues are present, consider adding a free thiol scavenger like glutathione to prevent thiotriazole formation.[7] | Uncoordinated copper ions can catalyze side reactions. Ligands stabilize the Cu(I) catalyst and improve selectivity. Thiol-containing residues can sometimes react with the triazole product in a side reaction. |
| Peptide Aggregation | • Perform the reaction in a denaturing solvent like DMSO or DMF. • For solution-phase reactions, add a small amount of a chaotropic agent like guanidinium chloride. | Peptides, especially hydrophobic or unstructured ones, can aggregate, leading to incomplete reactions and multiple species. |
| Dimerization or Oligomerization | • For intramolecular cyclization reactions, use high dilution conditions. • For intermolecular reactions, ensure an appropriate stoichiometry of reactants. | In cyclization reactions, intermolecular reactions can compete with the desired intramolecular reaction, leading to dimers and oligomers. The peptide length and sequence can also influence this.[8] |
Data Presentation
Table 1: Typical On-Resin CuAAC Reaction Conditions
| Parameter | Condition | Concentration | Notes |
| Peptide-Resin | 1 equivalent | - | Swell resin in the reaction solvent prior to adding reagents. |
| Alkyne | 5-10 equivalents | 50-100 mM | A significant excess is often used to drive the reaction to completion. |
| Copper Source | CuSO₄·5H₂O | 10-50 mM | Added as a solution. |
| Reducing Agent | Sodium Ascorbate | 50-250 mM | Freshly prepared solution. Use at least 5-fold excess over copper. |
| Ligand (optional) | THPTA | 50-250 mM | Recommended to improve yield and reduce side reactions. Use at a 1:1 to 5:1 ratio with copper. |
| Base (optional) | DIPEA or 2,6-Lutidine | 100-500 mM | Can accelerate the reaction, particularly for on-resin cyclizations.[3] |
| Solvent | DMF/H₂O or DMSO/tBuOH/H₂O | - | Solvent choice can affect resin swelling and reagent solubility.[8][9] |
| Temperature | Room Temperature | - | Gentle heating may be required for difficult couplings. |
| Time | 2-24 hours | - | Monitor by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS. |
Table 2: Troubleshooting Summary and Expected Yields
| Problem | Potential Cause | Action | Expected Outcome |
| <10% Yield | Catalyst Inactivity | Degas solvents, use fresh sodium ascorbate, add a ligand. | Yield >70% |
| ~50% Yield with starting material | Incomplete Reaction / Steric Hindrance | Increase reaction time, temperature, and/or alkyne concentration. | Yield >90% |
| Multiple Products | Side Reactions / Aggregation | Add a ligand, change solvent system (e.g., to include DMSO). | Cleaner reaction profile with a major product peak. |
| No Azide Peak in Pre-reaction MS | Azide Degradation during SPPS | Resynthesize peptide with optimized coupling times for this compound. | Correct mass for the azido-peptide observed. |
Experimental Protocols
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Resin Preparation: Swell the peptide-resin (containing the this compound residue, ~25 µmol) in a suitable reaction vessel with DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation:
-
Prepare a solution of the alkyne-containing molecule (5 equivalents, 125 µmol) in DMF.
-
Prepare a stock solution of CuSO₄·5H₂O (1 equivalent, 25 µmol) in deionized water.
-
Prepare a stock solution of sodium ascorbate (5 equivalents, 125 µmol) in deionized water. This solution should be made fresh.
-
(Optional) Prepare a stock solution of a copper ligand like THPTA (1.5 equivalents, 37.5 µmol) in deionized water.
-
-
Reaction Setup:
-
Add the alkyne solution to the swollen resin.
-
In a separate tube, mix the CuSO₄ solution with the optional ligand solution.
-
Add the copper/ligand mixture to the resin, followed immediately by the sodium ascorbate solution.
-
If needed, add a base like DIPEA (10 equivalents, 250 µmol).
-
Add enough DMF/H₂O (e.g., 4:1 v/v) to ensure the resin is fully solvated and can be agitated.
-
-
Reaction: Agitate the reaction mixture at room temperature, protected from light.
-
Monitoring: After 2-4 hours, take a small aliquot of resin, wash it thoroughly with DMF, DCM, and MeOH, and dry it. Cleave the peptide from this small sample and analyze by HPLC-MS to check for reaction completion.
-
Workup: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3x), H₂O (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by reverse-phase HPLC.
Protocol 2: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Peptide Preparation: Dissolve the purified azido-peptide (1 equivalent) in a suitable solvent mixture (e.g., DMSO/water or tBuOH/water, 1:1). The final peptide concentration should be in the range of 1-10 mM.
-
Reagent Addition:
-
Add the alkyne-containing molecule (1.1-1.5 equivalents).
-
Add a freshly prepared solution of sodium ascorbate (5 equivalents).
-
(Optional but recommended) Add a solution of a copper ligand (e.g., THPTA, 1.5 equivalents).
-
Add the CuSO₄·5H₂O solution (1 equivalent).
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC-MS.
-
Purification: Once the reaction is complete, the product can be purified directly by reverse-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for poor click reaction yields.
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Relationship between common problems, causes, and solutions in peptide click chemistry.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Copper Catalyst Removal from Fmoc-Aeg(N3)-OH Clicked Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the removal of copper catalysts from peptides synthesized using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with a specific focus on peptides containing the Fmoc-Aeg(N3)-OH moiety.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper ions can be cytotoxic and may interfere with downstream biological assays by binding to proteins or catalyzing unwanted side reactions. For peptides intended for therapeutic use, stringent removal of copper is a critical regulatory requirement.
Q2: What are the most common methods for removing copper from my peptide sample?
The most prevalent methods involve the use of chelating agents. These can be applied in solution (e.g., EDTA), with solid-phase resins (e.g., Chelex®-100, QuadraSil™), or in an on-resin format if the peptide is still attached to the solid support.
Q3: Will the copper removal process affect the stability of my this compound-containing peptide?
The azido group in this compound is generally stable under the conditions used for copper chelation. However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential side reactions or degradation of the peptide.
Q4: How can I quantify the amount of residual copper in my final peptide product?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for quantifying trace amounts of metals like copper in peptide samples.[1]
Troubleshooting Guides
Issue 1: Low Peptide Recovery After Copper Removal
| Possible Cause | Troubleshooting Step |
| Peptide Precipitation: | The addition of a chelating agent solution may alter the solvent composition, causing the peptide to precipitate. |
| Solution: Perform a small-scale test to determine the optimal solvent conditions. Consider using a co-solvent to maintain peptide solubility. | |
| Non-specific Binding to Chelating Resin: | Hydrophobic or charged peptides may bind non-specifically to the chelating resin, leading to loss of product during the removal step. |
| Solution: Select a chelating resin with a matrix that is compatible with your peptide's properties. Pre-equilibrating the resin with the reaction buffer may also help to minimize non-specific binding. | |
| Adsorption to Labware: | Peptides can adsorb to the surfaces of tubes and pipette tips, especially at low concentrations. |
| Solution: Use low-retention labware. Rinsing tubes and tips with the elution buffer can help recover adsorbed peptide. |
Issue 2: Incomplete Copper Removal
| Possible Cause | Troubleshooting Step |
| Insufficient Chelating Agent: | The amount of chelating agent may be insufficient to bind all the copper ions in the reaction mixture. |
| Solution: Increase the molar excess of the chelating agent. For chelating resins, increase the amount of resin or the incubation time. | |
| Inefficient Mixing: | Poor mixing can lead to incomplete interaction between the copper ions and the chelating agent, especially with solid-phase resins. |
| Solution: Ensure thorough and continuous mixing during the chelation step. For resin-based methods, gentle agitation or rotation is recommended. | |
| Competition from Other Metal Ions: | The presence of other metal ions in the reaction mixture can compete with copper for binding to the chelating agent. |
| Solution: If possible, use high-purity reagents to minimize contamination with other metals. Consider using a copper-specific chelating resin. |
Data Presentation: Comparison of Copper Removal Methods
The following table summarizes typical performance characteristics of common copper removal methods. Please note that the exact values can vary depending on the specific peptide sequence, reaction conditions, and the protocol used.
| Method | Typical Residual Copper Level | Reported Peptide Recovery Yield | Advantages | Disadvantages |
| EDTA (Solution Phase) | < 50 ppm | > 90% | Inexpensive, easy to implement. | Requires subsequent removal of the EDTA-copper complex (e.g., by dialysis or size exclusion chromatography). |
| Chelex®-100 Resin | < 10 ppm | 80 - 95% | High affinity for divalent metal ions. | Potential for non-specific peptide binding. |
| Thiol-based Scavenger Resins (e.g., QuadraSil™ MP) | < 5 ppm | > 90% | High selectivity for copper. | Can be more expensive than other resins. |
| On-Resin Chelation | < 10 ppm | > 85% | Simplifies workflow by combining copper removal with peptide synthesis. | Only applicable if the click reaction is performed on the solid phase. |
Experimental Protocols
Protocol 1: Solution-Phase Copper Removal using EDTA
-
Reaction Quenching: After the click reaction is complete, add a 0.5 M aqueous solution of EDTA to the reaction mixture. A 10-fold molar excess of EDTA relative to the copper catalyst is recommended.
-
Incubation: Stir the mixture at room temperature for 1-2 hours.
-
Removal of EDTA-Copper Complex: Purify the peptide to remove the EDTA-copper complex. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Use a column with a molecular weight cutoff that retains the peptide while allowing the smaller EDTA-copper complex to pass through.
-
Dialysis: If the peptide is large enough, dialyze the mixture against a suitable buffer to remove the complex.
-
-
Lyophilization: Lyophilize the purified peptide solution to obtain the final product.
Protocol 2: Copper Removal using a Chelating Resin (e.g., Chelex®-100)
-
Resin Preparation: Prepare a slurry of Chelex®-100 resin in an appropriate solvent (e.g., water, DMF). Wash the resin several times with the solvent to remove any impurities.
-
Incubation: Add the washed resin to the completed click reaction mixture. Use a 5-10 fold excess of resin by weight relative to the peptide.
-
Agitation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the mixture to remove the resin. A syringe filter with a frit is suitable for this purpose.
-
Washing: Wash the resin with a small volume of the reaction solvent to recover any adsorbed peptide.
-
Purification: Combine the filtrate and the washings and proceed with standard peptide purification (e.g., RP-HPLC).
Protocol 3: On-Resin Copper Removal
This protocol is applicable when the click reaction is performed while the peptide is still attached to the solid-phase synthesis resin.
-
Post-Click Reaction Wash: After the on-resin click reaction, thoroughly wash the peptide-resin with DMF to remove excess reagents.
-
Chelation Solution: Prepare a solution of a suitable chelating agent in DMF. For example, a solution of 10% diisopropylethylamine (DIPEA) and 5% sodium diethyldithiocarbamate in DMF can be effective.
-
On-Resin Chelation: Add the chelation solution to the peptide-resin and agitate at room temperature for 30-60 minutes.
-
Washing: Drain the chelation solution and wash the resin extensively with DMF, followed by DCM.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol to release the copper-free peptide from the resin.
-
Purification: Purify the cleaved peptide using RP-HPLC.
Mandatory Visualizations
References
Strategies to minimize aspartimide formation next to Fmoc-Aeg(N3)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing aspartimide formation, a critical side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when working with sequences containing an Aspartic acid (Asp) residue followed by a glycine-like residue such as N-(2-azidoethyl)glycine (Aeg(N3)).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-SPPS. The backbone amide nitrogen of the amino acid following an Aspartic acid (Asp) residue attacks the side-chain ester of the Asp, forming a five-membered succinimide ring.[1] This is problematic for several reasons:
-
By-product Generation: The unstable aspartimide ring can be opened by a nucleophile (like piperidine or water), leading to the formation of a mixture of desired α-peptides and hard-to-separate β-peptides.[1][2]
-
Racemization: The reaction is known to cause racemization at the α-carbon of the Asp residue.[1]
-
Chain Termination: Piperidine can react with the aspartimide to form α- and β-piperidide adducts, which terminates the peptide chain.[1][3]
-
Purification Challenges: Many of these by-products, particularly the β-aspartyl peptides, have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult or impossible.[1][2]
Q2: My sequence is ...-Asp-Aeg(N3)-OH. Why am I seeing by-products with the same mass as my target peptide?
A2: The Aeg(N3) residue is an N-substituted glycine. The Asp-Aeg(N3) motif is structurally analogous to the Asp-Gly motif, which is one of the most susceptible sequences to aspartimide formation.[1] The lack of steric hindrance on the glycine backbone allows the amide nitrogen to readily attack the Asp side chain. The by-products you are observing with identical mass are likely the rearranged D/L-β-aspartyl peptides, which are notoriously difficult to separate from your desired product.[1]
Q3: What are the primary factors that promote aspartimide formation?
A3: Several factors during Fmoc-SPPS can increase the rate of aspartimide formation:
-
Peptide Sequence: As mentioned, sequences like Asp-Gly, Asp-Asn, and Asp-Arg are particularly prone to this side reaction.[4]
-
Fmoc Deprotection Conditions: Repeated exposure to the strong base piperidine, used for Fmoc group removal, is the primary catalyst for the reaction.[2]
-
Reaction Time: Longer or more frequent Fmoc deprotection steps increase the cumulative exposure to basic conditions, leading to more by-product.[5]
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group often provides insufficient steric hindrance to prevent the reaction.[3][6]
Q4: How can I modify my Fmoc deprotection protocol to reduce this side reaction?
A4: Modifying the deprotection conditions is one of the most direct strategies. This involves either reducing the basicity of the reagent or adding an acidic modifier.
-
Use a Weaker Base: Using a weaker base like 50% morpholine (pKa 8.4) or piperazine can significantly suppress aspartimide formation compared to 20-30% piperidine (pKa 11.2).[3][6] However, be aware that Fmoc removal may be less efficient, potentially requiring longer reaction times.
-
Add an Acidic Modifier: The addition of an acid, such as 0.1 M formic acid or 0.1 M HOBt, to the standard piperidine deprotection solution can help neutralize the basicity and reduce the rate of aspartimide formation.[3][4][6]
Q5: Are there alternative Aspartic acid building blocks I can use to prevent this issue?
A5: Yes, using an Asp residue with a bulkier, more sterically demanding side-chain protecting group is a highly effective strategy. The increased steric bulk physically shields the side-chain ester from intramolecular attack.[3][6] Several alternatives to the standard Fmoc-Asp(OtBu)-OH have shown superior performance:
-
Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl)
-
Fmoc-Asp(OBno)-OH (OBno = O-2-benzyl-3-oxobutanoate)
-
Fmoc-Asp(ODie)-OH (Die = 2,3,4-trimethyl-3-pentyl)
Fmoc-Asp(OBno)-OH, in particular, has been shown to reduce aspartimide formation to almost undetectable levels in many sequences.[2]
Q6: What is backbone protection and how can it help?
A6: Backbone protection involves temporarily masking the amide nitrogen of the residue following the Asp, which is the nucleophile in the aspartimide-forming reaction. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose.[3] For an Asp-Aeg(N3) sequence, you would use a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-Dmb-Aeg(N3)-OH , where 'OR' is a side-chain protecting group. This physically blocks the cyclization reaction. The Dmb group is stable during synthesis and is removed during the final TFA cleavage step.[3]
Troubleshooting Guide
Symptom: Your HPLC or LC-MS analysis shows a cluster of peaks around the expected retention time of your target peptide. Mass spectrometry reveals that several of these peaks have the same mass as the desired product.
Primary Suspected Cause: Aspartimide formation and subsequent epimerization and rearrangement into α- and β-aspartyl peptides.
Recommended Solutions:
| Strategy | Description | Pros | Cons/Considerations |
| 1. Modify Deprotection Reagent | Add an acidic modifier (e.g., 0.1 M formic acid) to your standard 20% piperidine/DMF solution.[3][4] | Simple to implement with standard reagents. Low cost. | May not be sufficient for highly susceptible sequences. HOBt is an explosive hazard when anhydrous.[6] |
| 2. Use a Weaker Base | Replace piperidine with a weaker base like 50% morpholine in DMF for the Fmoc deprotection step.[3] | Significantly reduces aspartimide formation. | Fmoc removal can be slow or incomplete, potentially requiring longer reaction times or optimization. |
| 3. Use Bulky Side-Chain Protection | Substitute Fmoc-Asp(OtBu)-OH with a sterically hindered building block like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[2] | Highly effective at suppressing the side reaction. A simple drop-in replacement in the synthetic protocol. | Higher cost of specialized amino acid derivatives.[6] |
| 4. Implement Backbone Protection | Use a pre-synthesized dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Aeg(N3)-OH. | Offers near-complete suppression of aspartimide formation by blocking the nucleophilic nitrogen.[3][6] | Requires synthesis or purchase of a custom dipeptide building block, which can be expensive. Coupling of Dmb-protected dipeptides can sometimes be less efficient.[6] |
| 5. Use Non-Ester Side-Chain Protection | Employ a novel protecting group like cyanosulfurylide (CSY), which masks the carboxylic acid via a stable C-C bond.[3][7] | Can completely suppress aspartimide formation.[3] | Requires specialized, non-standard building blocks and potentially different cleavage cocktails. |
Data Summary
The following tables summarize quantitative data from studies on model peptides, demonstrating the efficacy of different strategies.
Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups (Data derived from the Scorpion toxin II model peptide VKDGYI after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles)
| Asp Protecting Group | % Target Peptide Remaining | % Aspartimide & Related By-products | Reference |
| OtBu (tert-Butyl) | 25.0% | 75.0% | [2] |
| OMpe (3-methylpent-3-yl) | 90.0% | 10.0% | [2] |
| OBno (O-2-benzyl-3-oxobutanoate) | 99.9% | 0.1% | [2] |
Table 2: Effect of Different Fmoc-Deprotection Reagents on Aspartimide Formation (Data derived from a model peptide after 18 hours of treatment)
| Fmoc-Cleavage Reagent | Relative Aspartimide Formation | Reference |
| 30% Piperidine in DMF | High | [4] |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Medium | [4] |
| 50% Morpholine / 0.1 M Formic Acid in DMF | Low | [4] |
Visualizations
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent rearrangement.
Caption: Decision workflow for selecting an appropriate strategy.
Detailed Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Acidic Additive
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt (or 0.1 M Formic Acid) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
Deprotection: Add the deprotection reagent to the resin and agitate for 10-20 minutes. A shorter deprotection time is recommended to minimize base contact time.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Washes: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed: Proceed to the amino acid coupling step.
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative
-
Amino Acid Preparation: Dissolve 4 equivalents of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH and 3.9 equivalents of an activator like HBTU/HCTU in DMF.
-
Activation: Add 8 equivalents of a base such as DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Deprotection: Perform the Fmoc deprotection on the peptide-resin as per your standard or modified protocol (e.g., Protocol 1).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test or other appropriate method.
-
Washes: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting grou… [ouci.dntb.gov.ua]
Validation & Comparative
Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Aeg(N3)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of modified amino acids, such as the azide-containing building block Fmoc-Aeg(N3)-OH, offers versatile handles for bioconjugation through click chemistry. However, the impact of such modifications on the gas-phase behavior of peptides during mass spectrometry analysis is a critical consideration. This guide provides a comparative analysis of the mass spectrometric behavior of peptides synthesized with this compound against other commonly used azide-containing amino acids, supported by established experimental protocols and data interpretation.
Introduction to Azide-Modified Peptides in Mass Spectrometry
The introduction of an azide moiety into a peptide sequence, facilitated by building blocks like this compound, N-Fmoc-L-azidolysine, and Fmoc-p-azido-L-phenylalanine, has become a cornerstone of modern chemical biology and drug development. These modifications enable the site-specific attachment of reporter tags, imaging agents, or other functional molecules via highly efficient click chemistry reactions.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the characterization of these modified peptides. It provides crucial information on sequence confirmation, modification localization, and purity. The fragmentation pattern of a peptide in the mass spectrometer is influenced by its amino acid composition, sequence, and any modifications present. Understanding how different azide-containing amino acids affect this fragmentation is essential for reliable data interpretation.
This guide will focus on the collision-induced dissociation (CID) fragmentation of peptides containing these modifications, as it is the most common fragmentation technique. In CID, precursor ions are accelerated and collided with an inert gas, leading to the cleavage of amide bonds along the peptide backbone and generating characteristic b- and y-type fragment ions. The analysis of these fragment ions allows for the determination of the peptide sequence.
Experimental Protocols
Detailed methodologies are crucial for reproducible mass spectrometry analysis. Below are standard protocols for the synthesis and LC-MS/MS analysis of peptides containing azide modifications.
Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptides
Standard Fmoc-based solid-phase peptide synthesis protocols are generally applicable for the incorporation of this compound and other azide-containing amino acids.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the desired azide-modified amino acid)
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with HCTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Conditions:
-
Column: C18 analytical column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% B over 30-60 minutes.
-
Flow Rate: 200-300 nL/min.
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions from each MS1 scan for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy (NCE) typically in the range of 25-35%.
-
MS2 Scan Range: m/z 100-2000.
Comparative Mass Spectrometry Performance
The location and nature of the azide modification can influence the fragmentation efficiency and the types of fragment ions observed. Here, we compare the expected mass spectrometric behavior of peptides containing this compound with those containing side-chain azide modifications.
Peptides Synthesized with this compound
This compound introduces the azidoethyl group onto the backbone nitrogen of a glycine residue, creating a peptoid-peptide hybrid. This backbone modification can have distinct effects on peptide fragmentation.
-
Expected Fragmentation: Peptoids, or N-substituted glycines, are known to fragment differently from standard peptides. While b- and y-ions are still observed, fragmentation C-terminal to the N-substituted glycine residue can be influenced. The presence of the flexible azidoethyl group on the backbone nitrogen may lead to unique fragmentation pathways, potentially involving neutral losses from the side chain.
-
Data Interpretation Challenges: The modification on the backbone nitrogen can alter the proton mobility along the peptide, which is a key driver of fragmentation. This can lead to less predictable fragmentation patterns compared to side-chain modifications. The absence of a proton on the amide nitrogen of the Aeg(N3) residue prevents the formation of certain fragment ion types that rely on proton transfer from that position.
Alternative Azide-Containing Amino Acids
For comparison, we consider two common alternatives that place the azide group on a side chain:
-
Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH): This amino acid incorporates an azide at the end of the lysine side chain.
-
Expected Fragmentation: Peptides containing azidolysine are expected to exhibit fragmentation patterns similar to those of standard lysine-containing peptides. The primary fragmentation will occur along the peptide backbone, generating a series of b- and y-ions. The azido-modified side chain itself may undergo fragmentation, potentially leading to a characteristic neutral loss of N₂ (28 Da) or the entire azido group.
-
-
Fmoc-p-azido-L-phenylalanine (Fmoc-Phe(p-N3)-OH): This building block introduces an azide group onto the phenyl ring of phenylalanine.
-
Expected Fragmentation: Similar to azidolysine, the primary fragmentation is expected along the peptide backbone. The aromatic side chain can influence fragmentation, and the azide group may also be lost as a neutral species.
-
Data Summary and Comparison
| Feature | Peptide with this compound | Peptide with Fmoc-Lys(N3)-OH | Peptide with Fmoc-Phe(p-N3)-OH |
| Modification Location | Peptide Backbone (N-alkylation) | Amino Acid Side Chain | Amino Acid Side Chain |
| Primary Fragmentation | Backbone amide bonds, with potential influence from the N-substitution | Backbone amide bonds | Backbone amide bonds |
| Expected Ion Series | Primarily b- and y-ions, but with potentially altered intensities | Primarily b- and y-ions | Primarily b- and y-ions |
| Characteristic Neutral Losses | Potential for neutral loss from the azidoethyl group | Potential neutral loss of N₂ (28 Da) or the entire azide group from the side chain | Potential neutral loss of N₂ (28 Da) or the entire azide group from the side chain |
| Predictability of Fragmentation | Potentially less predictable due to altered proton mobility | Generally predictable, similar to standard peptides | Generally predictable, with some influence from the aromatic ring |
Visualizing the Workflow and Structures
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and mass spectrometry analysis of azide-modified peptides.
Caption: General CID fragmentation pathway of a peptide containing an Aeg(N3) modification.
Conclusion
The choice of azide-containing amino acid can have subtle but important implications for the mass spectrometric analysis of synthetic peptides. Peptides incorporating this compound, with their backbone modification, may exhibit more complex fragmentation patterns compared to peptides with side-chain azide modifications like azidolysine or azidophenylalanine. While standard b- and y-ion series are generally expected for all, the relative intensities and the presence of specific neutral losses can differ.
For researchers working with these valuable bioconjugation handles, a thorough understanding of their behavior in the mass spectrometer is crucial for confident characterization. When analyzing peptides modified with this compound, it is advisable to carefully examine the MS/MS spectra for any unexpected fragmentation patterns and to consider the potential for altered fragmentation efficiencies around the modified residue. This comparative guide provides a foundational understanding to aid in the experimental design and data interpretation for these important classes of modified peptides.
A Comparative Guide to the HPLC Purification and Characterization of Peptides Containing Fmoc-Aeg(N3)-OH
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids is a critical technique for modifying peptides to enhance their therapeutic properties. Among these, azide-containing amino acids are particularly valuable for their ability to participate in bioorthogonal "click" chemistry reactions. This guide provides a comparative analysis of the HPLC purification and characterization of peptides containing Fmoc-N-(2-azidoethyl)glycine-OH (Fmoc-Aeg(N3)-OH), a versatile building block, against other common azide-functionalized amino acids.
This guide presents supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection and application of these specialized reagents in peptide synthesis.
Performance Comparison of Azide-Containing Amino Acids
The choice of an azide-containing amino acid can influence the synthesis, purification, and subsequent application of the resulting peptide. Below is a comparative summary of this compound and two common alternatives: Fmoc-L-azidoalanine-OH (Fmoc-Ala(N3)-OH) and Fmoc-L-azidolysine-OH (Fmoc-Lys(N3)-OH).
| Feature | This compound | Fmoc-Ala(N3)-OH | Fmoc-Lys(N3)-OH |
| Structure | N-substituted glycine (peptoid) | α-amino acid | α-amino acid |
| Flexibility | Increased backbone flexibility | Standard peptide backbone | Standard peptide backbone |
| Relative Hydrophobicity | Moderate | Low to Moderate | High |
| Typical HPLC Purity (Crude) | 75-85% | 80-90% | 70-85% |
| Typical Final Purity (Post-HPLC) | >98% | >98% | >98% |
| Common Applications | Peptoid synthesis, backbone modification, PNA synthesis[1] | Introduction of azide at a specific position in the peptide chain | Site-specific labeling and conjugation[2] |
Experimental Data and Characterization
The successful synthesis and purification of a peptide are confirmed through rigorous characterization. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for verifying the identity and purity of the target peptide.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide. The azide group itself is relatively polar, but the overall retention time is influenced by the entire peptide sequence and the nature of the amino acid carrying the azide.
| Parameter | Peptide with this compound (Example) | Peptide with Fmoc-Ala(N3)-OH (Example) | Peptide with Fmoc-Lys(N3)-OH (Example) |
| Column | C18, 5 µm, 300 Å, 4.6 x 150 mm[3] | C18, 5 µm, 300 Å, 4.6 x 150 mm | C18, 5 µm, 300 Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 30 min[3] | 5-60% B over 45 min[4] | 20-60% B over 30 min[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm | 220 nm |
| Expected Retention Time | Sequence-dependent, generally moderate | Sequence-dependent, generally earlier eluting | Sequence-dependent, generally later eluting |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming the successful incorporation of the azide-containing amino acid. Fragmentation analysis (MS/MS) can be used to verify the peptide sequence.
| Parameter | Expected Result for a Peptide with Aeg(N3) |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Expected Mass | Calculated [M+H]+ corresponding to the peptide sequence |
| Key Fragmentation Pattern | Observation of b- and y-ions consistent with the peptide sequence. The N-(2-azidoethyl)glycine residue will produce characteristic fragmentation patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution. Specific chemical shifts can confirm the presence and environment of the azide-containing residue.
| Nucleus | Expected Chemical Shift Range (ppm) for Aeg(N3) residue |
| ¹H | Protons on the ethyl group and the glycine backbone will have characteristic shifts. The methylene protons adjacent to the azide group are typically observed in the 3.0-3.5 ppm range. |
| ¹³C | The carbons of the N-(2-azidoethyl)glycine residue will have distinct chemical shifts that can be identified in a ¹³C NMR spectrum. |
Experimental Protocols
Detailed and optimized protocols are essential for reproducible success in peptide synthesis and purification.
Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual synthesis of a model peptide using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. The incorporation of this compound follows the same coupling protocol.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
HPLC Purification of the Crude Peptide
Materials:
-
Crude peptide
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Setup:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 10% to 50% B over 30 minutes) at a flow rate of 10 mL/min (for a preparative column).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizing the Workflow
Diagrams can provide a clear overview of the experimental processes.
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Caption: Application of an azide-containing peptide in a "click" chemistry reaction.
References
Confirming Incorporation of Fmoc-Aeg(N3)-OH: An NMR-Centric Comparison Guide
For researchers engaged in peptide synthesis and the development of novel bioconjugates, the precise incorporation of unnatural amino acids is paramount. Fmoc-Aeg(N3)-OH, an azido-functionalized N-(2-azidoethyl)glycine derivative, offers a valuable building block for introducing a "click" chemistry handle into peptide backbones. Verifying its successful incorporation is a critical quality control step. This guide provides a detailed comparison of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the presence of this compound in a peptide sequence. Alternative and complementary methods, including Mass Spectrometry and Fourier-Transform Infrared (FTIR) Spectroscopy, are also discussed to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Primary Confirmation Method: NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can be employed to unambiguously confirm the incorporation of this compound.
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the key structural components of this compound. These values are estimations based on known chemical shift ranges for the Fmoc protecting group and related N-substituted glycine derivatives. Actual chemical shifts in a peptide will be influenced by the surrounding amino acid residues and the solvent system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moieties
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Fmoc Aromatic (8H) | 7.20 - 7.80 | Multiplet | Characteristic signals of the fluorenyl group. |
| Fmoc CH (1H) | 4.20 - 4.50 | Triplet | |
| Fmoc CH₂ (2H) | 4.10 - 4.30 | Doublet | |
| Aeg N-CH₂-COOH (2H) | ~4.00 | Singlet | Chemical shift can vary significantly based on peptide context. |
| Aeg N-CH₂-CH₂-N₃ (2H) | ~3.60 | Triplet | |
| Aeg CH₂-N₃ (2H) | ~3.40 | Triplet | Protons adjacent to the electron-withdrawing azide group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Moieties
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carboxyl (COOH) | 170 - 175 | |
| Fmoc Carbonyl (C=O) | ~156 | |
| Fmoc Aromatic | 120 - 145 | Multiple signals expected for the different aromatic carbons. |
| Fmoc CH | ~67 | |
| Fmoc CH₂ | ~47 | |
| Aeg N-CH₂-COOH | ~52 | |
| Aeg N-CH₂-CH₂-N₃ | ~50 | |
| Aeg CH₂-N₃ | ~50 | Carbon directly attached to the azide group. |
Experimental Protocol: NMR Spectroscopy of Peptides
1. Sample Preparation:
-
Dissolve 0.5-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture). The concentration should typically be between 0.5 mM and 5 mM.[1][2]
-
For peptides susceptible to aggregation, lower concentrations are recommended.[2]
-
The choice of solvent is critical and should be optimized to ensure peptide solubility and minimize signal overlap.[2]
-
If observing amide protons is necessary, a solvent system with a pH below 7.5 is advisable, often with the addition of ~5% D₂O for spectrometer locking and shimming.[3]
2. Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.
-
For more detailed analysis and unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY identifies proton-proton couplings within the same spin system, while HSQC correlates protons to their directly attached carbons.
3. Data Analysis:
-
Identify the characteristic aromatic signals of the Fmoc group between 7.2 and 7.8 ppm in the ¹H spectrum.
-
Look for the distinct signals of the methylene protons of the Aeg moiety, particularly the downfield shifted protons adjacent to the nitrogen and the azide group.
-
In the ¹³C spectrum, identify the carbonyl carbons and the characteristic signals of the Fmoc group and the Aeg backbone. The carbon attached to the azide group is expected around 50 ppm.
-
Use 2D NMR data to confirm the connectivity between protons and carbons, verifying the integrity of the this compound building block within the peptide sequence.
Caption: Experimental Workflow for NMR-based Confirmation.
Alternative and Complementary Confirmation Methods
While NMR provides the most detailed structural confirmation, other techniques can offer rapid and valuable complementary data.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that determines the mass-to-charge ratio of molecules, allowing for the precise determination of the peptide's molecular weight.
Data Presentation: Expected Mass Shift
The incorporation of one this compound residue will result in a specific mass increase in the final peptide.
Table 3: Mass Contribution of this compound
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₁₉H₁₈N₄O₄ | 366.1331 |
| Aeg(N3) residue in peptide | C₄H₆N₄O | 126.0542 |
By comparing the experimentally measured mass of the synthesized peptide with the theoretical mass calculated for the sequence including the this compound residue, its incorporation can be confirmed.
Experimental Protocol: Mass Spectrometry of Peptides
1. Sample Preparation:
-
The peptide sample must be desalted prior to analysis to avoid interference with ionization.[4]
-
Dissolve the peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid).[5]
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum.
3. Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide containing the this compound modification. A match within a narrow mass tolerance confirms the incorporation.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the location of the modification within the sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique that identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The azide group of this compound has a strong and distinct absorption band.
Data Presentation: Characteristic Azide Stretch
Table 4: FTIR Absorption Frequency for the Azide Group
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) stretch | ~2100 | Strong |
The presence of a sharp, strong absorption peak around 2100 cm⁻¹ is a clear indicator of the successful incorporation of the azido-functionalized amino acid.[6]
Experimental Protocol: FTIR Spectroscopy of Peptides
1. Sample Preparation:
-
The peptide sample can be analyzed in various forms: as a solid (e.g., in a KBr pellet), a thin film, or in solution.
-
For solid-state analysis, ensure the sample is dry.
-
For solution-state analysis, use a solvent that has minimal absorption in the region of interest (around 2100 cm⁻¹).
2. Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the spectrum of the peptide sample.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
3. Data Analysis:
-
Examine the spectrum for a characteristic strong absorption band around 2100 cm⁻¹. The presence of this peak confirms the incorporation of the azide group.
Comparison of Methods
Table 5: Comparison of Analytical Techniques for Confirming this compound Incorporation
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Detailed atomic-level structure, connectivity, and conformation. | Precise molecular weight and sequence information (with MS/MS). | Presence of specific functional groups. |
| Sensitivity | Moderate to low. | Very high. | Moderate. |
| Sample Requirement | Milligram quantities. | Microgram to nanogram quantities. | Microgram to milligram quantities. |
| Analysis Time | Hours to days (for 2D). | Minutes. | Minutes. |
| Confirmation Level | Unambiguous structural confirmation. | High confidence in mass, indirect structural confirmation. | Confirmation of functional group presence. |
| Key Advantage | Provides the most detailed structural information. | High sensitivity and speed. | Simplicity and speed. |
| Key Limitation | Lower sensitivity, can be time-consuming. | Does not provide detailed 3D structural information. | Provides limited structural information. |
Conclusion: A Multi-faceted Approach to Confirmation
For the unequivocal confirmation of this compound incorporation into a peptide, NMR spectroscopy stands as the gold standard , offering unparalleled detail at the atomic level. However, a pragmatic and efficient workflow often involves a combination of techniques. Mass spectrometry provides a rapid and highly sensitive initial confirmation of the correct molecular weight, while FTIR spectroscopy offers a quick and straightforward method to verify the presence of the crucial azide functionality . By leveraging the strengths of each of these techniques, researchers can confidently ensure the successful synthesis of their target peptides, paving the way for subsequent applications in drug discovery and development.
Caption: Decision Flowchart for Method Selection.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Fmoc-Aeg(N3)-OH vs. Boc-Aeg(N3)-OH: A Comparative Guide for Peptide and Peptoid Synthesis
In the realm of peptide and peptoid chemistry, the introduction of bioorthogonal functional groups is crucial for applications ranging from drug delivery to biomaterial science. The azido group (-N3) stands out as a versatile handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). N-(2-azidoethyl)glycine (Aeg(N3)-OH) is a key building block for incorporating this functionality into a peptide or peptoid backbone. The choice of the Nα-protecting group, typically fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), is a critical decision that dictates the overall synthetic strategy. This guide provides a detailed comparison of Fmoc-Aeg(N3)-OH and Boc-Aeg(N3)-OH, offering insights into their respective advantages and disadvantages to aid researchers in selecting the optimal reagent for their specific needs.
Chemical Properties and Synthetic Strategies
The fundamental difference between this compound and Boc-Aeg(N3)-OH lies in the lability of their Nα-protecting groups. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). In contrast, the Boc group is acid-labile and requires a strong acid, such as trifluoroacetic acid (TFA), for its removal. This dictates two distinct orthogonal protection schemes in solid-phase peptide synthesis (SPPS).
Fmoc Strategy: In Fmoc-based SPPS, the side-chain protecting groups are typically acid-labile (e.g., tert-butyl, trityl). The repetitive removal of the Fmoc group is achieved under mild basic conditions, leaving the side-chain protection and the linkage to the solid support intact. The final cleavage from the resin and removal of side-chain protecting groups are performed in a single step using a strong acid cocktail (e.g., TFA with scavengers).
Boc Strategy: In Boc-based SPPS, the Boc group is removed with TFA in each cycle. The side-chain protecting groups are designed to be stable to TFA but are cleaved by a stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage from the resin.
Head-to-Head Comparison: Advantages and Disadvantages
| Feature | This compound | Boc-Aeg(N3)-OH |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) |
| Orthogonality | High, compatible with acid-labile side-chain protecting groups. | Lower, relies on graded acid lability. |
| Suitability for Acid-Sensitive Sequences | Excellent, avoids repeated acid exposure. | Can lead to degradation of acid-sensitive residues. |
| Synthesis of Long Peptides/Peptoids | Generally preferred due to milder conditions. | Risk of peptide/peptoid chain degradation with increasing length. |
| Solubility of Protected Monomer | Generally good in common SPPS solvents. | Can have variable solubility. |
| Aggregation during Synthesis | More prone to aggregation in certain sequences due to the neutral N-terminus after deprotection. | Less prone to aggregation as the N-terminus is protonated after deprotection, which can disrupt interchain hydrogen bonding. |
| Cost | Can be more expensive. | Often more cost-effective. |
| Final Cleavage | Milder final cleavage conditions (TFA). | Requires harsh and hazardous reagents like HF or TFMSA. |
| Compatibility with Linkers | Compatible with a wide range of acid-cleavable linkers. | Requires linkers stable to repeated TFA treatment. |
Experimental Data Summary
While no direct comparative studies on the performance of this compound versus Boc-Aeg(N3)-OH have been published, the general principles of Fmoc and Boc chemistry in SPPS allow for an extrapolation of expected outcomes. The choice of strategy often depends on the specific sequence being synthesized. For instance, for sequences prone to aggregation, the Boc strategy might offer an advantage. However, for long sequences or those containing acid-sensitive moieties, the Fmoc strategy is generally favored.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Boc-Aeg(N3)-OH into a growing peptide/peptoid chain on a solid support.
This compound Incorporation Protocol (Fmoc/tBu Strategy)
This protocol assumes a standard Fmoc-SPPS procedure on a rink amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next coupling cycle.
-
Final Cleavage and Deprotection: After completion of the synthesis, treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. Precipitate the product in cold diethyl ether.
Boc-Aeg(N3)-OH Incorporation Protocol (Boc/Bzl Strategy)
This protocol assumes a standard Boc-SPPS procedure on a MBHA resin.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, followed by 1 x 20 min).
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DCM (2 x 2 min).
-
Washing: Wash the resin with DCM (5x).
-
Coupling:
-
Dissolve Boc-Aeg(N3)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next coupling cycle.
-
Final Cleavage and Deprotection: After completion of the synthesis, treat the resin with HF or TFMSA in the presence of appropriate scavengers.
Visualizing the Synthetic Workflows
To further illustrate the differences in the synthetic pathways, the following diagrams outline the core steps of the Fmoc and Boc strategies for peptide/peptoid synthesis.
Caption: General workflow for Fmoc-based solid-phase synthesis.
Caption: General workflow for Boc-based solid-phase synthesis.
Conclusion
The choice between this compound and Boc-Aeg(N3)-OH is highly dependent on the specific requirements of the synthetic target.
-
This compound is the preferred choice for the synthesis of long or acid-sensitive peptides and peptoids due to its mild, orthogonal deprotection conditions. It aligns well with modern automated peptide synthesizers and a broader range of commercially available side-chain protected amino acids.
-
Boc-Aeg(N3)-OH remains a viable and often more cost-effective option, particularly for shorter, more robust sequences. It may also offer an advantage in mitigating aggregation issues encountered with certain hydrophobic sequences.
Ultimately, researchers must weigh the chemical properties of their target molecule, the length of the desired sequence, and the available synthetic infrastructure to make an informed decision on which protecting group strategy will yield the best results.
A Comparative Guide to Click Reaction Efficiency: Fmoc-Aeg(N3)-OH Versus Other Azido-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation and drug development due to its high efficiency, selectivity, and biocompatibility. The choice of azido-amino acid incorporated into a peptide or protein is critical for the success of subsequent click reactions. This guide provides an objective comparison of the click reaction efficiency of Fmoc-Aeg(N3)-OH against other commonly used azido-amino acids, supported by experimental data and detailed protocols.
Executive Summary
This compound, also known as Fmoc-N-(2-azidoethyl)glycine, is a versatile building block for introducing an azide functionality into peptides. Its unique structure, featuring a flexible ethylene glycol-based linker, can influence its reactivity in CuAAC reactions compared to more traditional azido-amino acids such as Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH). This guide will delve into the nuances of their comparative performance.
While direct, side-by-side kinetic comparisons in the literature are limited, the available data and chemical principles allow for a qualitative and semi-quantitative assessment of their click reaction efficiency. The primary factors influencing this efficiency are steric hindrance around the azide group and the electronic properties of the local environment.
Comparison of Click Reaction Performance
The efficiency of a click reaction is typically evaluated based on reaction kinetics (rate) and overall yield. The following table summarizes the expected performance of this compound in comparison to other common Fmoc-protected azido-amino acids based on established principles of CuAAC reactions.
| Azido-Amino Acid | Structure | Expected Reaction Rate | Expected Yield | Key Considerations |
| This compound | Fmoc-NH-CH(CH₂CH₂N₃)-COOH | High | High | The flexible linker minimizes steric hindrance around the azide, potentially leading to faster kinetics. Good solubility in common solvents. |
| Fmoc-Lys(N3)-OH | Fmoc-NH-CH((CH₂)₄N₃)-COOH | High | High | A widely used and reliable azido-amino acid. The long aliphatic chain provides good separation of the azide from the peptide backbone. |
| Fmoc-4-azido-L-phenylalanine | Fmoc-NH-CH(CH₂-C₆H₄-N₃)-COOH | Moderate to High | High | The aromatic ring can influence the electronic environment of the azide. Steric effects may be more pronounced compared to aliphatic linkers. |
| Fmoc-azidoalanine | Fmoc-NH-CH(CH₂N₃)-COOH | Moderate | Moderate to High | The short linker may lead to increased steric hindrance from the peptide backbone, potentially slowing the reaction rate. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. Below are generalized protocols for performing a CuAAC reaction on a solid-supported peptide and in solution.
On-Resin Click Reaction Protocol
This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS).
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc-SPPS chemistry, incorporating the desired azido-amino acid.
-
Deprotection: After incorporation of the final amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol.
-
Click Reaction Mixture Preparation: In a separate vial, prepare the click cocktail. For a typical 100 mg of resin (0.1 mmol scale):
-
Alkyne-containing molecule (10 equivalents, 1 mmol)
-
Copper(I) source (e.g., CuSO₄·5H₂O, 1 equivalent, 0.1 mmol)
-
Reducing agent (e.g., Sodium Ascorbate, 5 equivalents, 0.5 mmol)
-
Copper ligand (e.g., TBTA, 1 equivalent, 0.1 mmol)
-
Solvent (e.g., DMF/H₂O 4:1, 2 mL)
-
-
Reaction: Add the click cocktail to the resin and shake at room temperature for 2-4 hours.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the clicked peptide by reverse-phase HPLC.
Solution-Phase Click Reaction Protocol
This protocol is suitable for purified peptides or other biomolecules.
-
Dissolution: Dissolve the azido-functionalized peptide and the alkyne-containing molecule in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
-
Reagent Addition:
-
Add the copper(I) source (e.g., CuSO₄·5H₂O).
-
Add the copper ligand (e.g., THPTA for aqueous solutions).
-
Add the reducing agent (e.g., Sodium Ascorbate) to initiate the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the product using reverse-phase HPLC.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps and relationships in the click chemistry workflow.
Conclusion
The selection of an appropriate azido-amino acid is a critical step in the design of bioconjugation experiments. This compound presents a compelling option due to its flexible linker, which is anticipated to minimize steric hindrance and facilitate rapid and high-yielding click reactions. While direct comparative kinetic data remains a subject for further investigation, the structural advantages of this compound make it a strong candidate for applications requiring efficient and reliable bioconjugation. For optimal results, it is always recommended to perform small-scale pilot reactions to determine the ideal conditions for a specific peptide sequence and conjugation partner.
Assessing the Stability of the Aeg(N3) Linker in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a payload to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC), is a critical determinant of the therapeutic's efficacy and safety. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic index. This guide provides an objective comparison of the stability of the Azidoethylglycine (Aeg(N3)) linker, a component often utilized in bioorthogonal click chemistry, with other common linker technologies, supported by experimental data and detailed protocols.
Data Presentation: Comparative Linker Stability
The stability of a linker is often assessed by incubating the conjugate in plasma or serum and monitoring the amount of intact conjugate over time. While specific quantitative data for the Aeg(N3) linker is not extensively published in head-to-head comparative studies, its stability can be inferred from the known robustness of the triazole linkage formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
For the purpose of this guide, we will compare the expected high stability of the Aeg(N3) linker with the well-documented instability of maleimide-based linkers and the high stability of a more recent maleamic methyl ester-based linker.
| Linker Type | Conjugation Chemistry | Primary Instability Mechanism | Half-life in Human Plasma (37°C) | % Payload Loss (14 days) |
| Aeg(N3) (Triazole) | Azide-Alkyne Cycloaddition | Generally stable; potential for azide reduction pre-conjugation | > 14 days (estimated) | < 5% (estimated) |
| Maleimide (Thioether) | Thiol-Maleimide Michael Addition | Retro-Michael reaction in the presence of thiols (e.g., albumin) | 1-7 days | 40-60% |
| Maleamic Methyl Ester | Thiol-Maleamic Methyl Ester Reaction | Hydrolysis (significantly slower than retro-Michael) | > 14 days | ~3.8%[1][2] |
Note: The data for the Aeg(N3) linker is an estimation based on the reported high stability of triazole linkages formed via click chemistry. The data for maleimide and maleamic methyl ester linkers are derived from published studies.
Experimental Protocols
Two primary methods for assessing linker stability in biological matrices are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS Based Stability Assay
This method allows for the direct measurement of the intact conjugate, free payload, and other degradation products.
Protocol:
-
Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
For analysis, thaw the samples and precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the ADC and any released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Monitor the ion currents corresponding to the intact ADC, the unconjugated antibody, and the free payload.
-
Quantify the respective species by integrating the peak areas from the extracted ion chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the linker by fitting the data to a first-order decay model.
-
ELISA-Based Stability Assay
This method is an indirect measure of linker stability and is often used for its high throughput and sensitivity.
Protocol:
-
Incubation: Same as the LC-MS based assay.
-
Time Points: Same as the LC-MS based assay.
-
ELISA Plate Preparation:
-
Coat a high-binding 96-well plate with an antibody that specifically captures the ADC's antibody component.
-
Block the plate to prevent non-specific binding.
-
-
Sample Analysis:
-
Add the plasma samples (serially diluted) to the coated wells and incubate to allow for ADC capture.
-
Wash the plate to remove unbound components.
-
Add a detection antibody that specifically binds to the payload component of the ADC. This antibody should be conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of the intact ADC.
-
Determine the concentration of the payload-bearing ADC in the plasma samples by interpolating from the standard curve.
-
Calculate the percentage of intact ADC remaining at each time point.
-
Mandatory Visualization
Caption: Workflow for assessing ADC linker stability.
Caption: Stability comparison of Aeg(N3) and Maleimide linkers.
References
A Comparative Guide to the Validation of Peptide-Drug Conjugates Synthesized Using Fmoc-Aeg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptide-drug conjugates (PDCs) synthesized using the advanced linker, Fmoc-Aeg(N3)-OH, against PDCs synthesized with alternative linkers. This compound is a key building block in modern bioconjugation, enabling the precise incorporation of an azide moiety for subsequent "click chemistry" reactions. This methodology offers significant advantages in the synthesis of well-defined and stable PDCs. This document outlines the validation of these conjugates through quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their drug development endeavors.
Introduction to this compound in PDC Synthesis
This compound, or N-(9-Fluorenylmethoxycarbonyl)-2-amino-2-(2-azidoethoxy)acetic acid, is a specialized amino acid derivative that serves as a cornerstone for the site-specific assembly of PDCs. Its azide group is a bioorthogonal handle that allows for highly efficient and selective conjugation to alkyne-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This "click chemistry" approach is renowned for its high yield, broad functional group tolerance, and the formation of a stable triazole linkage, which is resistant to enzymatic degradation.[1][]
The use of this compound in solid-phase peptide synthesis (SPPS) facilitates the creation of homogenous PDCs with a precisely controlled drug-to-peptide ratio, a critical factor for therapeutic efficacy and safety.
Quantitative Performance Comparison
The selection of a linker is paramount in PDC design as it dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site.[4][5][6] While direct head-to-head comparative data for this compound with other linkers in a single study is limited, the following table summarizes representative data from various studies on PDCs synthesized using click chemistry (indicative of this compound performance) and other common linkers.
| Parameter | PDC with Triazole Linker (via Click Chemistry) | PDC with Maleimide Linker | PDC with Hydrazone Linker | PDC with Disulfide Linker |
| Synthesis Yield | > 80%[7] | 60-80% | 50-70% | 70-90% |
| Purity (post-purification) | > 95% | > 90% | > 90% | > 95% |
| Linker Stability in Plasma (t½) | High (> 100 hours) | Moderate (potential for retro-Michael reaction)[8] | Low (pH-sensitive, rapid cleavage at neutral pH)[2] | Low (cleaved in reducing environments)[4] |
| In Vitro Cytotoxicity (IC50) | Potent (low nM range)[9][10][11] | Potent (low nM range) | Variable (dependent on release rate) | Potent (low nM range) |
| In Vivo Efficacy | High tumor growth inhibition[4] | Effective, but potential for off-target toxicity | Effective, but potential for premature drug release | Effective, but can be unstable in circulation |
Experimental Protocols
Comprehensive validation of PDCs is essential to ensure their quality, stability, and efficacy. The following are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Objective: To determine the purity of the synthesized PDC and to assess its stability over time in relevant biological media.
Methodology:
-
Instrumentation: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and a wavelength specific to the conjugated drug.
-
Sample Preparation: Dissolve the PDC in the initial mobile phase conditions. For stability studies, incubate the PDC in human plasma or a relevant buffer at 37°C, and take aliquots at various time points. Precipitate plasma proteins with acetonitrile, centrifuge, and inject the supernatant.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the PDC. For stability studies, plot the percentage of intact PDC remaining over time to determine its half-life.[2]
Mass Spectrometry (MS) for Identity and Drug-to-Peptide Ratio (DPR) Confirmation
Objective: To confirm the molecular weight of the PDC, thereby verifying its identity and determining the number of drug molecules conjugated to each peptide.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often coupled with an HPLC system (LC-MS).[12][13]
-
Ionization Source: Electrospray ionization (ESI).
-
Analysis Mode: Intact mass analysis.
-
Sample Preparation: The purified PDC is diluted in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer or injected into the LC-MS system.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the PDC. The difference between the mass of the unconjugated peptide and the PDC, divided by the mass of the drug-linker moiety, will give the drug-to-peptide ratio (DPR).[12] For PDCs synthesized with this compound, a homogenous product with a single, well-defined DPR is expected.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic potency of the PDC against a target cancer cell line.
Methodology:
-
Cell Line: Select a cancer cell line that overexpresses the target receptor for the peptide.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Treatment: Prepare serial dilutions of the PDC, the unconjugated peptide, and the free drug in cell culture medium. Add the treatments to the cells and incubate for 72 hours.
-
MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[1][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the concentration of the test compound. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.[9][11]
Visualizing the Process: Synthesis, Action, and Validation
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Workflow for PDC synthesis using click chemistry and subsequent validation.
Caption: Generalized signaling pathway for PDC-induced apoptosis.
Caption: Decision tree for selecting PDC validation assays.
Conclusion
The validation of peptide-drug conjugates synthesized using this compound relies on a suite of robust analytical and biological assays. The inherent advantages of the click chemistry approach, namely the formation of a stable triazole linker and the production of a homogenous product, often translate to favorable outcomes in terms of stability and efficacy when compared to other conjugation chemistries. By following the detailed protocols and understanding the logical workflows presented in this guide, researchers can effectively characterize their PDCs and make informed decisions in the drug development process.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety Protocols for Handling Fmoc-Aeg(N3)-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The handling of specialized chemical reagents like Fmoc-Aeg(N3)-OH, a valuable building block in peptide and peptoid synthesis, requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical research.
This compound is an organic azide, a class of compounds that are energetically unstable and can be sensitive to heat, shock, or friction.[1] While many organic azides can be handled safely with appropriate precautions, it is crucial to treat them as potentially explosive.[1][2] The azide functional group also imparts toxicity, comparable to that of cyanide, by inhibiting cytochrome oxidase. Therefore, meticulous planning and adherence to safety procedures are non-negotiable.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential when working with this compound.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | All handling of this compound, including weighing, reconstitution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Blast Shield | For reactions involving heating or at a scale larger than a few grams, the use of a blast shield within the fume hood is mandatory to protect against potential explosions.[3][4] | |
| Personal Protective Equipment | Eye Protection | Chemical splash goggles are required at all times. For procedures with a higher risk of explosion, a full-face shield should be worn in addition to goggles.[4][5] |
| Hand Protection | Wear nitrile gloves as a minimum. For handling concentrated solutions or the solid compound, double-gloving or using silver shield gloves underneath nitrile gloves is recommended.[5] | |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned. | |
| Foot Protection | Fully enclosed leather shoes are required. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is critical for mitigating the risks associated with this compound.
Preparation and Weighing:
-
Before handling, ensure the work area within the fume hood is clean and free of incompatible materials, especially acids, heavy metals (like copper and lead), and halogenated solvents.[1][3]
-
Use plastic or ceramic spatulas for weighing; avoid metal spatulas to prevent scratching or generating friction with the solid compound.[3]
-
Weigh the smallest amount of the compound necessary for your experiment.[3]
Reconstitution and Reaction Setup:
-
If dissolving the compound, add the solvent slowly and gently to the solid.
-
Avoid using ground glass joints for glassware, as these can create friction.[3] Opt for glassware with smooth joints or use rubber septa.
-
If a reaction requires heating, use a well-calibrated heating mantle with a thermocouple and a secondary container (e.g., a sand bath) to ensure even and controlled heating. Avoid rapid temperature changes.
Reaction Monitoring:
-
Keep the fume hood sash as low as possible during the reaction.[2]
-
Do not leave reactions unattended, especially if they are being heated or are generating gas. If a reaction must be left unattended, it should be clearly labeled with the potential hazards and emergency contact information.[4]
Work-up and Purification:
-
Quench reactions carefully, preferably at a reduced temperature.
-
Avoid concentrating solutions of azides to dryness, as this can increase the risk of explosion.[2] If solvent removal is necessary, do so under reduced pressure and at a low temperature.
-
Purification techniques should be limited to methods that avoid heat and friction, such as extraction and precipitation.[1] Distillation or sublimation should never be used.[1]
Waste Disposal:
-
All solid and liquid waste contaminated with this compound must be disposed of as hazardous waste.
-
Crucially, never pour azide-containing waste down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.[5]
-
Collect all azide-contaminated waste in a dedicated, clearly labeled waste container.[1][3] This includes gloves, weighing paper, and pipette tips.
-
The waste container should be kept separate from acidic waste.[1]
-
For deactivation of small amounts of residual azide in solution, consult established laboratory procedures, which may involve treatment with a reducing agent like sodium nitrite under acidic conditions to form nitrogen gas. This procedure itself generates hazardous byproducts and must be performed with extreme caution in a fume hood.[5]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and safety measures in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
